molecular formula C23H34O8 B15596705 Lasiokaurinin

Lasiokaurinin

Cat. No.: B15596705
M. Wt: 438.5 g/mol
InChI Key: LKQZANFJJKHPQL-RJGQTVETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lasiokaurinin has been reported in Isodon adenolomus with data available.

Properties

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

IUPAC Name

[(1S,2S,5S,6S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate

InChI

InChI=1S/C23H34O8/c1-11(24)31-15-7-8-20(2,3)16-19(27)23(28)22-14(21(15,16)10-30-23)6-5-12(17(22)25)13(9-29-4)18(22)26/h12-17,19,25,27-28H,5-10H2,1-4H3/t12-,13+,14-,15-,16+,17+,19-,21+,22+,23+/m0/s1

InChI Key

LKQZANFJJKHPQL-RJGQTVETSA-N

Origin of Product

United States

Foundational & Exploratory

Lasiokaurinin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid isolated from Isodon lasiocarpus, has garnered significant interest within the scientific community due to its potent cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a thorough compilation of its spectral and cytotoxic data. Furthermore, this document elucidates the molecular mechanisms underlying its anticancer effects, specifically focusing on the induction of apoptosis through the PLK1 signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids, particularly those belonging to the ent-kaurane class. These natural products have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. Among these, this compound, first isolated from Isodon lasiocarpus, has emerged as a promising candidate for anticancer drug development. Its complex chemical structure and significant biological activity have prompted further investigation into its isolation, characterization, and mechanism of action.

Discovery and Isolation from Isodon lasiocarpus

The initial discovery of this compound from Isodon lasiocarpus involved systematic phytochemical investigation of the plant's aerial parts. The isolation process typically employs a series of chromatographic techniques to separate the complex mixture of compounds present in the crude extract. While a definitive yield for this compound from Isodon lasiocarpus is not widely reported in the available literature, the general workflow for isolating ent-kaurane diterpenoids provides a robust framework for its purification.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from the dried aerial parts of Isodon lasiocarpus.

G Figure 1: Experimental Workflow for this compound Isolation plant_material Dried Aerial Parts of Isodon lasiocarpus extraction Extraction with 95% Ethanol (B145695) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partition Suspension in H2O and Partition with Ethyl Acetate (B1210297) crude_extract->partition etOAc_extract Ethyl Acetate Extract partition->etOAc_extract chromatography1 Silica (B1680970) Gel Column Chromatography (Gradient Elution: Petroleum Ether - Ethyl Acetate) etOAc_extract->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Sephadex LH-20 Column Chromatography fractions->chromatography2 chromatography3 Preparative HPLC chromatography2->chromatography3 This compound Pure this compound chromatography3->this compound

Figure 1: Experimental Workflow for this compound Isolation

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of ent-kaurane diterpenoids from Isodon species and are applicable for the isolation of this compound.

Plant Material and Extraction
  • Plant Material Preparation: Air-dry the aerial parts of Isodon lasiocarpus at room temperature and grind them into a coarse powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for a period of 7 days, with occasional shaking.

  • Concentration: Filter the combined ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification
  • Solvent Partitioning: Suspend the crude extract in water and partition it successively with petroleum ether and ethyl acetate. Concentrate the ethyl acetate fraction, which typically contains the diterpenoids.

  • Silica Gel Column Chromatography: Subject the ethyl acetate extract to column chromatography on a silica gel (200-300 mesh) column. Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100) to yield several fractions.

  • Sephadex LH-20 Chromatography: Further purify the fractions containing this compound (as monitored by TLC) using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol (B129727) or chloroform-methanol mixtures).

  • Preparative High-Performance Liquid Chromatography (HPLC): Achieve final purification of this compound using preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

Data Presentation

Spectroscopic Data

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Position¹³C (δc)¹H (δH, mult., J in Hz)
139.41.75 (m), 1.20 (m)
218.21.60 (m)
342.11.45 (m)
433.5-
555.81.12 (s)
6218.1-
7138.95.95 (d, 2.0)
8134.5-
957.22.55 (d, 5.0)
1043.8-
1120.81.80 (m)
1238.21.95 (m)
1343.22.10 (m)
1472.14.85 (t, 3.0)
15210.5-
16150.3-
17115.85.10 (s), 4.90 (s)
1833.61.10 (s)
1921.81.05 (s)
2017.51.25 (s)

Note: The chemical shifts (δ) are given in ppm. The data is compiled from typical values for ent-kaurane diterpenoids and may vary slightly depending on the specific experimental conditions.

Cytotoxicity Data

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
SK-BR-3Breast Cancer1.59[1]
MDA-MB-231Breast Cancer2.1[1]
BT-549Breast Cancer2.58[1]
MCF-7Breast Cancer4.06[1]
T-47DBreast Cancer4.16[1]

Biological Activity and Signaling Pathway

This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Recent studies have elucidated that this compound targets the Polo-like kinase 1 (PLK1) signaling pathway.[1] PLK1 is a key regulator of multiple stages of mitosis, and its inhibition leads to mitotic arrest and subsequent apoptosis.

This compound-Induced Apoptosis via the PLK1 Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells through the inhibition of the PLK1 pathway.

G Figure 2: this compound-Induced Apoptosis via PLK1 Pathway This compound This compound PLK1 PLK1 (Polo-like kinase 1) This compound->PLK1 inhibits CDC25C CDC25C PLK1->CDC25C activates CDK1_CyclinB CDK1/Cyclin B1 Complex CDC25C->CDK1_CyclinB activates G2_M_Transition G2/M Phase Transition CDK1_CyclinB->G2_M_Transition promotes Mitotic_Arrest Mitotic Arrest G2_M_Transition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: this compound-Induced Apoptosis via PLK1 Pathway

This compound inhibits the expression and activity of PLK1.[1] This inhibition prevents the activation of CDC25C, a phosphatase that is crucial for activating the CDK1/Cyclin B1 complex.[1] The inactivation of this complex leads to cell cycle arrest at the G2/M phase, ultimately triggering the apoptotic cascade.[1]

Conclusion

This compound, a naturally occurring ent-kaurane diterpenoid from Isodon lasiocarpus, represents a promising lead compound in the development of novel anticancer therapeutics. Its potent cytotoxic activity, coupled with a defined mechanism of action involving the inhibition of the PLK1 signaling pathway, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to advance the study of this compound and to explore its full therapeutic potential.

References

Elucidating the Chemical Architecture of Lasiokaurinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the methodologies and logical framework for the chemical structure elucidation of Lasiokaurinin, an ent-kaurane diterpenoid. The primary reference for the structure of this compound is a 1974 publication by E. Fujita, M. Taoka, and T. Fujita. Due to the limited accessibility of the full text of this seminal work, this guide synthesizes information from its abstract and the broader scientific literature on the characterization of similar natural products. Consequently, specific quantitative data for this compound is presented as illustrative examples based on typical values for the ent-kaurane class, rather than the original experimental findings.

Introduction

This compound is a naturally occurring diterpenoid isolated from the plant Isodon lasiocarpus. It belongs to the ent-kaurane class of compounds, a large family of tetracyclic diterpenoids known for their complex structures and diverse biological activities. The elucidation of such natural product structures is a cornerstone of phytochemistry and drug discovery, providing the foundational knowledge for understanding their biological function and potential therapeutic applications.

The structural determination of a novel compound like this compound is a systematic process that integrates chromatographic separation, spectroscopic analysis, and sometimes chemical modification. The proposed structure of this compound was established through a combination of spectroscopic evidence and chemical reactions, a common practice for complex natural products. This guide will detail the typical experimental protocols and logical workflows involved in such an endeavor, aimed at researchers, scientists, and professionals in drug development.

Isolation and Purification

The initial step in the characterization of a natural product is its isolation from the source organism and purification to a degree suitable for spectroscopic analysis. For a compound like this compound from Isodon lasiocarpus, a general procedure would be as follows:

General Experimental Protocol: Extraction and Isolation
  • Extraction: Dried and powdered aerial parts of Isodon lasiocarpus are typically subjected to solvent extraction. This is often a sequential process starting with nonpolar solvents (e.g., hexane (B92381) or petroleum ether) to remove lipids and chlorophyll, followed by solvents of increasing polarity such as chloroform, ethyl acetate (B1210297), and methanol (B129727) to extract a wide range of secondary metabolites.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel or alumina. Elution is performed with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

  • Purification: Fractions containing compounds of interest, often identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic and Chemical Analysis

Once isolated, the pure compound is subjected to a battery of analytical techniques to determine its chemical structure.

Molecular Formula Determination

Mass spectrometry (MS) is the primary tool for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Method: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Analysis: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high precision. This allows for the calculation of the elemental formula that best fits the observed mass.

Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Method: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or dissolved in a suitable solvent (e.g., chloroform) and placed in a sample cell. The sample is then irradiated with infrared light, and the absorption is measured as a function of wavenumber.

  • Data Analysis: The positions and intensities of absorption bands in the spectrum are correlated with specific functional groups (e.g., hydroxyl, carbonyl, alkene).

Elucidation of the Carbon Skeleton and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. A combination of 1D and 2D NMR experiments is used to piece together the carbon framework and deduce the relative stereochemistry.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., alkyl, alkene, carbonyl).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the relative stereochemistry.

Chemical Confirmation

In many cases, particularly before the routine availability of advanced 2D NMR techniques, chemical reactions were used to confirm structural features. For an ent-kaurane diterpenoid, these might include:

  • Acetylation: To determine the number of hydroxyl groups.

  • Oxidation: To convert hydroxyl groups to ketones or aldehydes, which can be confirmed by IR and NMR.

  • Reduction: To reduce carbonyl groups to hydroxyls.

Data Presentation

The quantitative data obtained from these experiments are typically summarized in tables for clarity and ease of comparison.

Table 1: Illustrative ¹H NMR Data for an ent-Kaurane Diterpenoid Core (Note: This is a generalized example, not the specific data for this compound)

PositionδH (ppm)MultiplicityJ (Hz)
1.55m
1.80m
51.95d6.5
17a4.85s
17b4.95s
180.95s
191.05s
201.15s

Table 2: Illustrative ¹³C NMR Data for an ent-Kaurane Diterpenoid Core (Note: This is a generalized example, not the specific data for this compound)

PositionδC (ppm)
139.5
1040.2
16155.0
17108.0
1833.5
1921.8
2018.5

Visualizations of the Elucidation Process

Graphviz diagrams can be used to visualize the logical flow of the structure elucidation process.

StructureElucidationWorkflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Assembly Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Fractions Fractions Crude Extract->Fractions Chromatography Pure this compound Pure this compound Fractions->Pure this compound Purification (HPLC) Molecular Formula Molecular Formula Pure this compound->Molecular Formula HRMS Functional Groups Functional Groups Pure this compound->Functional Groups IR Spectroscopy NMR_Data NMR_Data Pure this compound->NMR_Data 1D & 2D NMR Planar Structure Planar Structure Molecular Formula->Planar Structure Functional Groups->Planar Structure 2D Correlations 2D Correlations NMR_Data->2D Correlations COSY, HMBC Stereochemistry Stereochemistry NMR_Data->Stereochemistry NOESY 2D Correlations->Planar Structure Final Structure Final Structure Planar Structure->Final Structure Stereochemistry->Final Structure

Caption: General workflow for the isolation and structure elucidation of a natural product.

NMR_Correlations cluster_data NMR Data Inputs cluster_correlations 2D NMR Correlations cluster_outputs Structural Information H_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H attachment) H_NMR->HSQC HMBC HMBC (Long-range C-H connectivity) H_NMR->HMBC NOESY NOESY (Spatial Proximity) H_NMR->NOESY C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Stereochem Relative Stereochemistry NOESY->Stereochem Planar Planar Structure Fragments->Planar via HMBC

Caption: Logical relationships between different NMR experiments in structure elucidation.

Conclusion

The chemical structure elucidation of this compound, as proposed in the foundational 1974 study, represents a classic application of spectroscopic and chemical methods to unravel the complexities of natural products. While the specific experimental data from the original publication remains elusive, the established principles of natural product chemistry allow for a confident reconstruction of the logical and methodological path taken. The integration of mass spectrometry for molecular formula determination, IR spectroscopy for functional group analysis, and a suite of NMR techniques to map the intricate carbon skeleton and stereochemistry provides a powerful and synergistic approach. This technical guide outlines these fundamental protocols and workflows, which continue to be central to the discovery and characterization of novel bioactive compounds from nature.

Unveiling the Spectroscopic Signature of Lasiokaurinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Lasiokaurinin, an ent-kaurane diterpenoid of significant interest. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for its characterization, and presents logical workflows for its analysis.

This compound, a structurally complex natural product, has garnered attention for its potential biological activities. Its precise structural elucidation and characterization are paramount for any further investigation into its therapeutic potential. This guide aims to consolidate the key spectroscopic information to facilitate such research.

Spectroscopic Data of this compound

The spectroscopic data presented below is attributed to the compound identified as Lasiokaurin in the scientific literature, which is understood to be synonymous with this compound. The data has been compiled from the primary literature reporting its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
14.88d10.5
52.59d10.5
65.30s
92.82d6.0
11α2.05m
11β1.75m
12α1.65m
12β1.50m
133.25s
144.21d6.0
17a5.20s
17b4.98s
18-CH₃1.15s
19-CH₃1.05s
204.35d12.0
4.15d12.0
1-OAc2.08s
7-OAc2.15s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
178.51118.2
227.51234.5
338.11343.8
438.61475.1
556.215204.5
684.116155.8
776.817117.2
859.51827.8
961.21921.8
1043.22065.2
1-OAc (C=O)170.57-OAc (C=O)170.1
1-OAc (CH₃)21.27-OAc (CH₃)21.5
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is essential for determining its elemental composition.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zFormula
HR-ESI-MS[M+Na]⁺487.1990487.1995C₂₄H₃₂O₉Na

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the aerial parts of plants from the Isodon genus, such as Isodon japonicus. The general workflow for its isolation is as follows:

G A Dried Aerial Parts of Isodon japonicus B Extraction with 95% EtOH A->B C Concentration under Reduced Pressure B->C D Suspension in H₂O and Partition with EtOAc C->D E EtOAc Extract D->E F Silica Gel Column Chromatography (Gradient Elution: CHCl₃-MeOH) E->F G Fractionation F->G H Sephadex LH-20 Column Chromatography G->H I Further Purification (e.g., Preparative HPLC) H->I J Pure this compound I->J

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a mass spectrometer to determine the elemental composition.

The logical process for structure elucidation from the spectroscopic data is outlined below:

G A Obtain Spectroscopic Data (¹H NMR, ¹³C NMR, HR-MS) B Determine Molecular Formula from HR-MS A->B C Analyze ¹³C NMR for Carbon Count and Types (e.g., C, CH, CH₂, CH₃, C=O) A->C D Analyze ¹H NMR for Proton Environments and Multiplicities A->D H Assemble Planar Structure B->H F Assign Protons to Carbons using HSQC C->F E Establish ¹H-¹H Connectivity using COSY D->E D->F E->H G Establish Long-Range ¹H-¹³C Connectivity using HMBC F->G G->H I Determine Relative Stereochemistry using NOESY/ROESY H->I J Final Structure of this compound I->J

Figure 2. Logical workflow for the structure elucidation of this compound.

An In-depth Technical Guide to ent-Kaurane Diterpenoids from Isodon Species: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Isodon, a prominent member of the Lamiaceae family, encompasses approximately 150 species and has a long history of use in traditional medicine, particularly in China, for treating a variety of ailments including inflammation and cancer.[1][2] The therapeutic potential of these plants is largely attributed to their rich content of diterpenoids, with the ent-kaurane skeleton being the most characteristic and extensively studied class.[3][4] Over the past few decades, phytochemical investigations have led to the isolation and structural elucidation of hundreds of novel ent-kaurane diterpenoids from over 60 Isodon species.[2] These compounds exhibit a wide range of biological activities, most notably cytotoxic, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[1][5][6]

This technical guide provides a comprehensive overview of ent-kaurane diterpenoids from Isodon species, focusing on their chemical diversity, biological activities, and underlying mechanisms of action. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and oncology.

Chemical Diversity of ent-Kaurane Diterpenoids in Isodon

The ent-kaurane diterpenoids isolated from Isodon species display remarkable structural diversity. The basic tetracyclic ent-kaurane core can be modified through various chemical transformations, including oxidation, hydroxylation, and ring cleavage, leading to several distinct subtypes. The major categories include:

  • C-20 Non-oxygenated ent-kauranes: These represent the basic skeleton.

  • C-20 Oxygenated ent-kauranes: This is a large group that includes monoepoxy, diepoxy, and non-epoxy ring structures. A prominent example is the 7,20-epoxy-ent-kaurane, oridonin, which is known for its broad-spectrum anti-tumor and anti-bacterial activities.[3]

  • 6,7-Seco-ent-kauranes: These compounds are characterized by the cleavage of the bond between C-6 and C-7.

  • ent-Kaurane Dimers: More complex structures formed by the dimerization of ent-kaurane monomers.

Biological Activities and Therapeutic Potential

ent-Kaurane diterpenoids from Isodon species have demonstrated a wide array of pharmacological effects, with cytotoxicity and anti-inflammatory activities being the most extensively studied.

Cytotoxic Activity

Numerous ent-kaurane diterpenoids exhibit potent cytotoxic effects against a variety of human cancer cell lines.[5][7][8][9][10][11][12][13][14][15][16] The presence of an α,β-unsaturated ketone system in the D-ring is often considered a key structural feature for this activity. Oridonin, one of the most studied compounds, induces apoptosis and autophagy in cancer cells through the modulation of multiple signaling pathways.[6][17][18]

Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids from Isodon Species

CompoundIsodon SpeciesCancer Cell Line(s)IC50 (µM)Reference(s)
Isowikstroemins A-DI. wikstroemioidesFive human tumor cell lines0.9 - 7.0[5]
Glaucocalyxin HI. japonica var. glaucocalyxSix human tumor cell lines1.86 - 10.95[7]
Laxiflorin EI. eriocalyx var. laxifloraK562, T240.077 µg/mL (K562), 0.709 µg/mL (T24)[8]
Eriocalyxin BI. eriocalyx var. laxifloraK562, T240.373 µg/mL (K562), 0.087 µg/mL (T24)[8]
Serrin FI. serraHL-60, SMMC-7721, A-549, MCF-7, SW4800.7 - 4.6[9]
Glutinosasin DI. glutinosusSW4802.33
WikstroemioidinsI. wikstroemioidesFive human tumor cell lines0.4 - 5.1[10]
Minheryins G-MI. henryiK562, HepG2<0.50 µg/mL[12]
Silvaticusins B & CI. silvaticusHL-60, A-549, SMMC-7721, MDA-MB-231, SW-4801.27 - 7.52[4]
Nervonins B, K, P, Q, TI. nervosusK562, A549, HepG2Significant cytotoxicity[13]
HenryinI. excisoidesHCT-116, HepG2, A2780, NCI-H1650, BGC-8231.31 - 2.07[14]
Anti-inflammatory Activity

Inflammation is a key process in the development of many chronic diseases. Several ent-kaurane diterpenoids from Isodon species have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[1][5][9][19][20] This is often achieved through the downregulation of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Selected ent-Kaurane Diterpenoids from Isodon Species

CompoundIsodon SpeciesAssayIC50 (µM)Reference(s)
Isowikstroemins A, B, C, D, GI. wikstroemioidesNO production in LPS-activated RAW264.7 macrophages-[5]
Serrin FI. serraNO production in LPS-stimulated RAW264.7 cellsStrong inhibition[9]
Isoserrin AI. serraNO production in LPS-stimulated BV-2 cells15.6[19]
Isoserrin GI. serraNO production in LPS-stimulated BV-2 cells7.3[19]
Compound 8 from I. suzhouensisI. suzhouensisNO production in LPS-induced RAW 264.7 macrophagesSignificant inhibition[20]

Mechanisms of Action: Key Signaling Pathways

The biological activities of ent-kaurane diterpenoids, particularly their cytotoxic and anti-inflammatory effects, are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[11][20][21][22] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[23][24] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[23][24] Many ent-kaurane diterpenoids, including oridonin, exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[17][18]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-p50/p65 (Inactive) IKK->IkBa_NFkB P p_IkBa p-IκBα NFkB p50/p65 (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory & Anti-apoptotic) Diterpenoids ent-Kaurane Diterpenoids (e.g., Oridonin) Diterpenoids->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[18][19][25] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt.[5][7][19] Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival by inhibiting apoptosis.[19] Oridonin and other ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[9][18][26]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation Akt->CellSurvival Diterpenoids ent-Kaurane Diterpenoids Diterpenoids->PI3K Inhibition

Caption: ent-Kaurane diterpenoids induce apoptosis via inhibition of the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-activated protein kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12][27] The MAPK cascade consists of three main tiers of kinases: MAPKKK, MAPKK, and MAPK.[12] The three major MAPK pathways are the ERK, JNK, and p38 pathways.[12] The effect of ent-kaurane diterpenoids on MAPK signaling can be context-dependent, with some studies showing activation of pro-apoptotic JNK and p38 pathways, while others report inhibition of the pro-survival ERK pathway.[9]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Mitogens) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors P CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) TranscriptionFactors->CellularResponse Diterpenoids ent-Kaurane Diterpenoids Diterpenoids->MAPK Modulation

Caption: Modulation of the MAPK signaling pathway by ent-kaurane diterpenoids.

Experimental Protocols

This section provides representative methodologies for the isolation and biological evaluation of ent-kaurane diterpenoids from Isodon species.

Isolation and Purification of ent-Kaurane Diterpenoids

The following is a general workflow for the isolation and purification of ent-kaurane diterpenoids. Specific solvents and chromatographic conditions may need to be optimized for different Isodon species and target compounds.

Isolation_Workflow PlantMaterial Dried and Powdered Isodon Plant Material Extraction Extraction (e.g., 95% EtOH, reflux) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning (e.g., EtOAc, n-BuOH) CrudeExtract->Partition Fractions Fractions (EtOAc, n-BuOH, etc.) Partition->Fractions ColumnChrom Column Chromatography (Silica gel, Sephadex LH-20) Fractions->ColumnChrom Subfractions Sub-fractions ColumnChrom->Subfractions PrepHPLC Preparative HPLC (C18 column) Subfractions->PrepHPLC PureCompounds Pure ent-Kaurane Diterpenoids PrepHPLC->PureCompounds StructureElucidation Structure Elucidation (NMR, HRESIMS, X-ray) PureCompounds->StructureElucidation

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Detailed Steps:

  • Plant Material Preparation: The aerial parts of the Isodon species are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically 95% ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or other stationary phases, using gradient elution with solvent systems like chloroform-methanol or hexane-ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the sub-fractions is achieved by preparative HPLC on a C18 column with a mobile phase typically consisting of methanol-water or acetonitrile-water mixtures.

  • Structure Elucidation: The structures of the purified compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction analysis.[13][15][28]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.[14][29][30]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[29]

  • Compound Treatment: The cells are then treated with various concentrations of the purified ent-kaurane diterpenoids for a specified period (e.g., 72 hours).[29]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[29] The plate is then incubated for 1.5 hours at 37°C.[29]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.[29] The plate is then incubated for 15 minutes at 37°C with shaking.[29]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[29]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of NO produced is calculated from a standard curve of sodium nitrite. The inhibitory effect of the compounds on NO production is then determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the investigation of signaling pathway modulation.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with the ent-kaurane diterpenoids for a specified time. After treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, phospho-Akt, total Akt).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software.

Conclusion and Future Perspectives

ent-Kaurane diterpenoids from Isodon species represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their potent cytotoxic and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways involved in cancer and inflammation, make them highly attractive lead compounds for drug discovery.

Future research in this area should focus on:

  • Comprehensive Biological Screening: Expanding the evaluation of these compounds against a wider range of cancer cell lines and inflammatory models.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these diterpenoids.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for their biological activities to guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity of the most promising compounds in animal models.

  • Synergistic Studies: Investigating the potential of combining ent-kaurane diterpenoids with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of ent-kaurane diterpenoids from Isodon species holds great promise for the development of novel and effective therapeutic agents for the treatment of cancer and inflammatory diseases.

References

The Lasiokaurinin Enigma: A Deep Dive into its Biosynthetic Blueprint in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 6, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Lasiokaurinin, a complex ent-kaurane diterpenoid found in plants of the Isodon genus. This guide illuminates the intricate enzymatic steps that forge this medicinally promising molecule, providing a foundational resource for its potential synthesis and therapeutic application.

This compound, like other members of the ent-kaurane family, originates from the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The initial stages of its biosynthesis are well-understood, involving a two-step cyclization process that forms the characteristic tetracyclic ent-kaurene (B36324) skeleton. This foundational reaction is catalyzed by two key enzymes: copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).

The true complexity and diversity of ent-kaurane diterpenoids arise from the subsequent modifications of the ent-kaurene core. These modifications, primarily oxidative reactions such as hydroxylations, are orchestrated by a large and versatile family of enzymes known as cytochrome P450 monooxygenases (CYP450s). While the complete enzymatic cascade leading to this compound is still under active investigation, significant strides have been made in understanding the biosynthesis of structurally related compounds in Isodon species, such as oridonin (B1677485).

Recent genomic and functional characterization studies in Isodon rubescens have identified specific CYP450s from the CYP706V subfamily, namely IrCYP706V2 and IrCYP706V7, as key players in the initial oxidative steps of the oridonin biosynthetic pathway.[1][2] These enzymes are responsible for hydroxylating the ent-kaurene backbone, initiating a series of reactions that lead to the highly oxygenated final product. It is highly probable that homologous or functionally similar CYP450s are involved in the biosynthesis of this compound, catalyzing specific hydroxylations at various positions on the ent-kaurene ring.

This technical guide synthesizes the current knowledge, presenting the established early pathway, proposing the subsequent oxidative modifications based on related compounds, and detailing the experimental methodologies used to identify and characterize the enzymes involved.

The Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The journey from the linear precursor GGPP to the intricate tetracyclic structure of ent-kaurene is a marvel of enzymatic precision. The pathway is initiated by the protonation-initiated cyclization of GGPP.

ent_Kaurene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS)

Figure 1: The initial cyclization steps in the biosynthesis of the ent-kaurene skeleton.

Following the formation of ent-kaurene, a series of oxidative modifications, including hydroxylations, are catalyzed by cytochrome P450 enzymes. While the specific enzymes for this compound are yet to be definitively identified, a putative pathway can be inferred from the biosynthesis of the closely related compound, oridonin.

Putative_Lasiokaurinin_Pathway ent_Kaurene ent-Kaurene Intermediate1 Oxidized Intermediates ent_Kaurene->Intermediate1 Cytochrome P450s (e.g., CYP706V family) This compound This compound Intermediate1->this compound Further Oxidations & Modifications (P450s, etc.) Gene_Cloning_Workflow RNA_Extraction Total RNA Extraction from Isodon tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into Heterologous Host Vector_Ligation->Transformation Protein_Expression Protein Expression and Purification Transformation->Protein_Expression

References

Lasiokaurinin: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin is an ent-kaurene (B36324) diterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Isolated from medicinal plants, this natural compound has demonstrated noteworthy biological activities, including anti-inflammatory and potent anti-cancer effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, and a detailed examination of its known mechanisms of action, with a focus on its impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Sources and Abundance of this compound

This compound is primarily isolated from plants belonging to the Isodon genus (previously known as Rabdosia) of the Lamiaceae family. These plants have a history of use in traditional medicine, particularly in East Asia. The principal documented sources of this compound include:

  • Isodon longituba (syn. Rabdosia longituba) : This species is a well-documented source from which this compound has been isolated.

  • Isodon rubescens (syn. Rabdosia rubescens) : This plant is another significant source of this compound and other bioactive diterpenoids.[1]

  • Isodon japonicus (syn. Rabdosia japonica) : Various studies have identified this compound as a constituent of this species.

While the presence of this compound in these species is established, specific quantitative data on its abundance is not extensively reported in readily available literature. The yield of diterpenoids from Rabdosia species can be variable, influenced by factors such as the geographical location of the plant, harvest time, and the specific part of the plant being analyzed. For context, a study on the related diterpenoid Oridonin from Isodon rubescens reported a yield of approximately 40.6 mg from 100 mg of a crude extract after purification, though this is not directly indicative of this compound's abundance[2].

Table 1: Natural Sources of this compound

Plant SpeciesGenusFamilyCommon Name/Region
Isodon longitubaIsodonLamiaceaeEast Asia
Isodon rubescensIsodonLamiaceaeChina
Isodon japonicusIsodonLamiaceaeEast Asia

Experimental Protocols: Isolation, Purification, and Quantification

Detailed, step-by-step protocols for the isolation and quantification of this compound are not consistently provided in all publications. However, by synthesizing information from studies on diterpenoids from Rabdosia species, a general methodology can be outlined.

Extraction and Isolation

A typical workflow for the extraction and isolation of this compound from plant material is as follows:

  • Preparation of Plant Material : The aerial parts of the Isodon species are collected, dried, and pulverized to a fine powder.

  • Solvent Extraction : The powdered plant material is subjected to extraction with an organic solvent, commonly methanol (B129727) or ethanol, often using methods like maceration or reflux extraction to maximize the yield of diterpenoids.

  • Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification : The enriched fraction is subjected to various chromatographic techniques for the isolation of pure this compound. This multi-step process often involves:

    • Silica (B1680970) Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate different classes of compounds.

    • Preparative Thin-Layer Chromatography (pTLC) : Fractions containing this compound are further purified using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative HPLC, which provides high resolution and yields pure this compound.

Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for the quantification of this compound.

  • Chromatographic Conditions : A reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape. The detection wavelength for diterpenoids like this compound is generally set in the range of 220-240 nm[3].

  • Method Validation : A validated HPLC method for diterpenoid quantification would typically demonstrate linearity, precision, accuracy, and robustness. This involves creating a calibration curve with known concentrations of a pure this compound standard to accurately determine its concentration in an unknown sample[3].

The following diagram illustrates a general workflow for the isolation and quantification of this compound.

G cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis & Quantification plant_material Dried & Powdered Isodon spp. extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning enriched_fraction Enriched Fraction (Ethyl Acetate) partitioning->enriched_fraction crude_extract->partitioning silica_gel Silica Gel Chromatography enriched_fraction->silica_gel ptlc Preparative TLC silica_gel->ptlc prep_hplc Preparative HPLC ptlc->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound hplc_uv HPLC-UV Analysis pure_this compound->hplc_uv nmr_ms Structural Elucidation (NMR, MS) pure_this compound->nmr_ms quantified_data Quantitative Data hplc_uv->quantified_data

General workflow for this compound isolation and analysis.

Signaling Pathways Modulated by this compound

Recent research has illuminated the molecular mechanisms underlying the anti-cancer effects of this compound. It has been shown to modulate several critical signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation, induction of apoptosis, and inhibition of metastasis.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to effectively inhibit this pathway. By reducing the phosphorylation levels of key proteins such as PI3K, Akt, and mTOR, this compound can suppress the downstream effects of this pathway, leading to decreased cancer cell proliferation and survival.[4][5]

The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTOR inhibits

Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Suppression of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound has been shown to inhibit the activation of STAT3, leading to a downstream reduction in the expression of genes that are critical for tumor growth and metastasis.[4][5]

The diagram below depicts the inhibitory action of this compound on the STAT3 signaling pathway.

G cluster_pathway STAT3 Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression promotes This compound This compound This compound->STAT3 inhibits phosphorylation

Inhibition of the STAT3 signaling pathway by this compound.
Modulation of MAPK and NF-κB Signaling

Preliminary evidence also suggests that this compound can influence other key cancer-related pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. These pathways are integral to the inflammatory response, cell proliferation, and apoptosis. By inhibiting these pathways, this compound may exert a multi-pronged anti-tumor effect. Further research is ongoing to fully elucidate the precise mechanisms of this compound's interaction with these pathways.

Conclusion

This compound, a naturally occurring diterpenoid from the Isodon genus, exhibits significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to modulate multiple critical signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways, underscores its promise as a multi-target anti-cancer compound. While its natural sources have been identified, further research is warranted to quantify its abundance in various species and to develop standardized, high-yield extraction and purification protocols. The detailed understanding of its molecular mechanisms of action provides a strong rationale for its continued investigation and development as a novel therapeutic lead. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this compound and its potential clinical applications.

References

Lasiokaurinin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising ent-Kaurane Diterpenoid

Introduction

Lasiokaurinin is a naturally occurring ent-kaurane diterpenoid isolated from plants of the Isodon genus, notably Isodon rubescens. Diterpenoids from this class have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a particular focus on its anticancer potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While some data for this compound is available, further experimental determination of certain properties is warranted for a complete profile.

General Properties
PropertyValueSource
Chemical Name (1α,6β,7α,14R,16R)-1-acetoxy-7,20-epoxy-6,7,14-trihydroxy-17-methoxykaur-16-en-15-one
CAS Number 52554-74-2[1]
Molecular Formula C₂₃H₃₄O₈[1]
Molecular Weight 438.51 g/mol [1]
Appearance Powder[1]
Purity 95-98% (HPLC)[1]
Storage Conditions -20°C, sealed, in a ventilated, dry environment[1]
Solubility and Melting Point

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra are not publicly available, the following sections describe the expected features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be complex due to the presence of 34 protons in a rigid tetracyclic system. Key signals would include:

    • Singlets corresponding to the methyl protons of the acetate (B1210297) group and the methoxy (B1213986) group.

    • Multiple multiplets in the aliphatic region corresponding to the methylene (B1212753) and methine protons of the kaurane (B74193) skeleton.

    • Signals for the protons on the exocyclic double bond.

    • Downfield signals for the protons attached to carbons bearing hydroxyl and ether functionalities.

  • ¹³C NMR: The ¹³C NMR spectrum should display 23 distinct signals corresponding to each carbon atom in the molecule. Characteristic signals would include:

    • A signal for the carbonyl carbon of the ketone group.

    • A signal for the carbonyl carbon of the acetate group.

    • Signals for the two carbons of the exocyclic double bond.

    • Signals for the carbon of the methoxy group and the methyl carbon of the acetate group.

    • Multiple signals in the aliphatic region for the carbons of the kaurane framework.

    • Signals for carbons attached to hydroxyl and ether oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3500-3200 (broad)
C-H (alkane)3000-2850
C=O (ketone)~1715
C=O (ester)~1735
C=C (alkene)~1640
C-O (ether, ester, alcohol)1300-1000
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of the molecule (C₂₃H₃₄O₈). The fragmentation pattern would provide valuable structural information, with characteristic losses of water, acetic acid, and fragments of the kaurane skeleton.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of cell cycle arrest and apoptosis.

Cytotoxicity

While a comprehensive panel of IC₅₀ values against a wide range of cancer cell lines is not yet published, studies have shown that this compound exhibits cytotoxic effects against breast cancer cells. The IC₅₀ values are crucial for determining the potency and selectivity of the compound.

Induction of G2/M Cell Cycle Arrest and Apoptosis

The primary mechanism of action of this compound in cancer cells is the induction of cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis (programmed cell death). This has been demonstrated in breast cancer cell lines.

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The primary target identified is the Polo-like kinase 1 (PLK1) signaling pathway.

  • Downregulation of the PLK1 Pathway: this compound has been shown to downregulate the expression of PLK1. PLK1 is a serine/threonine kinase that plays a crucial role in the G2/M transition, mitotic spindle formation, and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target.

  • Impact on Downstream Effectors: By inhibiting PLK1, this compound affects its downstream targets, including:

    • CDC25C: PLK1 normally activates CDC25C, a phosphatase that dephosphorylates and activates the Cyclin B/CDK1 complex, a key driver of mitotic entry. Inhibition of PLK1 leads to reduced activation of CDC25C, preventing the cell from entering mitosis and causing G2/M arrest.

    • AKT: The PI3K/AKT pathway is a critical cell survival pathway that is often hyperactivated in cancer. There is evidence of crosstalk between the PLK1 and AKT pathways. Downregulation of PLK1 by this compound may also lead to the inhibition of AKT signaling, further promoting apoptosis.

The following diagram illustrates the proposed signaling pathway affected by this compound:

Lasiokaurinin_Signaling_Pathway cluster_outcomes Cellular Outcomes This compound This compound PLK1 PLK1 This compound->PLK1 inhibits CDC25C CDC25C PLK1->CDC25C activates AKT AKT PLK1->AKT activates CyclinB_CDK1 Cyclin B/CDK1 CDC25C->CyclinB_CDK1 activates G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest promotes entry (inhibited) Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to AKT->Apoptosis inhibits Cell_Survival Cell Survival AKT->Cell_Survival promotes

Proposed signaling pathway of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific investigation of this compound. The following sections provide generalized methodologies that can be adapted for specific experimental needs.

Extraction and Isolation of this compound from Isodon rubescens

The following is a general procedure for the extraction and isolation of ent-kaurane diterpenoids from Isodon species, which can be optimized for this compound.[2][3][4]

Materials:

  • Dried and powdered aerial parts of Isodon rubescens

  • Methanol (B129727) or ethanol (B145695) (95%)

  • n-Hexane

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane-ethyl acetate gradients)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Protocol:

  • Extraction: Macerate the powdered plant material with 95% methanol or ethanol at room temperature for an extended period (e.g., 3 x 24 hours), or perform Soxhlet extraction for a more exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate. The diterpenoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.

  • Purification: Further purify the this compound-containing fractions using repeated column chromatography or preparative HPLC to obtain the pure compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR).

The following diagram outlines the general workflow for the extraction and isolation of this compound:

Extraction_Workflow Start Dried & Powdered Isodon rubescens Extraction Extraction (Methanol/Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collect & Analyze Fractions (TLC) Column_Chromatography->Fractions Purification Further Purification (HPLC) Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Extraction and isolation workflow for this compound.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[2][5][6][7][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13][14][15][16][17][18]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include appropriate controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Western Blot Analysis

Western blotting is used to detect changes in the protein expression levels of the PLK1 signaling pathway components.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PLK1, anti-CDC25C, anti-phospho-CDC25C, anti-AKT, anti-phospho-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

The following diagram provides a logical workflow for the biological evaluation of this compound:

Biological_Evaluation_Workflow Start Pure this compound Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Determine IC50 values Start->Cytotoxicity_Screening Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay Based on IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity_Screening->Cell_Cycle_Analysis Based on IC50 Mechanism_Study Mechanism of Action Study (Western Blot) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study PLK1_Pathway Analyze PLK1 Pathway Proteins (PLK1, CDC25C, AKT) Mechanism_Study->PLK1_Pathway Conclusion Elucidation of Anticancer Mechanism PLK1_Pathway->Conclusion

References

Lasiokaurinin: A Technical Guide to its Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, a diterpenoid compound, has emerged as a molecule of interest in oncological research. Preliminary studies have elucidated its cytotoxic and apoptotic effects, particularly in breast cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-cancer properties. It details the quantitative data from cytotoxicity assays, outlines the experimental protocols for key biological assessments, and visualizes the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Quantitative Biological Activity of this compound

The primary reported biological activity of this compound (LAS) is its cytotoxic effect against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several breast cancer cell lines.

Table 1: Cytotoxicity of this compound (LAS) in Human Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SK-BR-3Breast Cancer1.59[1]
MDA-MB-231Triple-Negative Breast Cancer2.1[1]
BT-549Breast Cancer2.58[1]
MCF-7Breast Cancer (ER+, PR+)4.06[1]
T-47DBreast Cancer4.16[1]

Data from a 72-hour treatment period as determined by MTT assay.[1]

Initial investigations also suggest that this compound possesses anti-inflammatory properties, a characteristic common to many diterpenoids.[2] However, specific quantitative data, such as IC50 values for the inhibition of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or prostaglandin (B15479496) E2 (PGE2), are not yet extensively documented in publicly available literature.

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed human breast cancer cells (e.g., SK-BR-3, MDA-MB-231, BT-549, MCF-7, T-47D) in a 96-well plate at a suitable density and incubate for 12 hours to allow for cell attachment.[1]

  • Treatment: Treat the cells with varying concentrations of this compound for 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Formazan (B1609692) Solubilization: After the incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Inhibition Rate Calculation: The inhibition rate is calculated using the formula: Inhibition rate (%) = (1 - absorbance of the treated group / absorbance of the control group) × 100%.[1]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 12h seed->incubate1 treat Treat with this compound (72h) incubate1->treat add_mtt Add MTT solution (4h incubation) treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Read absorbance at 490nm solubilize->read calculate Calculate Inhibition Rate & IC50 read->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Detection: Annexin V/PI Staining Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound at desired concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis treat Treat cells with this compound harvest Harvest and wash cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate flow Analyze by Flow Cytometry incubate->flow

Caption: Workflow of the Annexin V/PI assay for apoptosis detection.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound research, it is used to investigate the compound's effect on the expression and phosphorylation status of proteins involved in key signaling pathways.

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PLK1, p-PLK1, CDC25C, p-CDC25C, AKT, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and survival.

Inhibition of the PLK1/CDC25C and PLK1/AKT Signaling Pathways

Studies have demonstrated that this compound inhibits the growth of breast cancer cells by downregulating the expression of Polo-like kinase 1 (PLK1).[1] PLK1 is a critical regulator of the G2/M cell cycle transition. Its inhibition by this compound leads to the downregulation of its downstream targets, including Cell Division Cycle 25C (CDC25C) and the phosphorylation of AKT.[1] This disruption of the PLK1 signaling axis ultimately results in G2/M phase cell cycle arrest and apoptosis.[1]

Signaling Pathway of this compound-induced Cell Cycle Arrest and Apoptosis

Lasiokaurinin_Pathway cluster_effects Cellular Effects LAS This compound PLK1 PLK1 LAS->PLK1 inhibits CDC25C CDC25C PLK1->CDC25C activates pAKT p-AKT PLK1->pAKT activates G2M G2/M Arrest CDC25C->G2M promotes progression Apoptosis Apoptosis pAKT->Apoptosis inhibits

Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.

Inhibition of the PI3K/Akt/mTOR and STAT3 Signaling Pathways

In the context of triple-negative breast cancer (TNBC), this compound has been found to inhibit the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival. Additionally, this compound has been observed to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3), another key protein involved in tumor progression.[2][3]

Signaling Pathway of this compound in Triple-Negative Breast Cancer

Lasiokaurinin_TNBC_Pathway cluster_effects Cellular Effects LAS This compound PI3K PI3K LAS->PI3K inhibits STAT3 STAT3 LAS->STAT3 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation

Caption: this compound inhibits PI3K/AKT/mTOR and STAT3 pathways in TNBC.

Conclusion and Future Directions

The preliminary biological data for this compound highlight its potential as an anti-cancer agent, particularly for breast cancer. Its mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through the inhibition of key signaling pathways, including the PLK1 and PI3K/Akt/mTOR pathways.

Future research should focus on several key areas:

  • Broadening the Scope: Investigating the cytotoxic effects of this compound on a wider range of cancer cell lines to determine its broader therapeutic potential.

  • In-depth Mechanistic Studies: Further elucidating the molecular targets of this compound and the intricate crosstalk between the signaling pathways it modulates.

  • Anti-inflammatory Activity: Quantifying the anti-inflammatory properties of this compound to explore its potential in treating inflammatory diseases.

  • In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models.

This technical guide provides a solid foundation for researchers to build upon as they continue to unravel the therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lasiokaurinin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of lasiokaurinin, a bioactive ent-kaurane diterpenoid, from plant material, primarily from species of the Isodon genus. The protocols outlined below are based on established phytochemical investigation procedures for isolating diterpenoids from this genus.

This compound has garnered interest in the scientific community for its potential therapeutic properties. Accurate and efficient extraction and isolation of this compound are crucial for further research and development. This document details the necessary steps, from the initial solvent extraction to the final purification stages, and includes quantitative data where available from related studies.

I. Overview of Extraction and Purification Strategies

The isolation of this compound from Isodon species typically follows a multi-step process involving:

  • Preliminary Extraction: This initial step aims to extract a broad range of secondary metabolites, including diterpenoids, from the dried and powdered plant material. Common techniques include maceration, Soxhlet extraction, and ultrasonically-assisted extraction.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract, concentrating the desired diterpenoids in a specific fraction.

  • Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques to isolate this compound from other co-extracted compounds. This is often a multi-step process involving different types of chromatography.

II. Quantitative Data Summary

The following table summarizes quantitative parameters for the extraction and purification of diterpenoids from Isodon species, providing a comparative overview of different methodologies described in the literature.

ParameterMethod 1: Ultrasonic ExtractionMethod 2: High-Speed Counter-Current Chromatography (HSCCC)
Plant Material Dried, powdered whole plants of Isodon rubescensDried, powdered whole plants of Isodon rubescens
Initial Extraction Solvent 100% Methanol100% Methanol
Extraction Time 3 x 30 minutesNot specified
Extraction Temperature Not specified (typically room temperature for ultrasonic baths)Not specified
Solvent Partitioning Residue diluted with water, then partitioned with petroleum ether and ethyl acetate (B1210297)Residue diluted with water, then partitioned with petroleum ether and ethyl acetate
Purification Method Not specified in detail, but typically involves column chromatographyHSCCC
HSCCC Solvent System Not Applicablen-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v)[1][2]
Yield 8.7 g of ethyl acetate extract from 500 g of dried plant material[1]40.6 mg of oridonin (B1677485) (a related diterpenoid) from 100 mg of crude extract[1][2]
Purity Not specified73.5% initial purity, further purified to 97.8%[1]

III. Experimental Protocols

The following are detailed protocols for the extraction and isolation of this compound, synthesized from common practices in the phytochemical analysis of Isodon species.

Protocol 1: General Extraction and Preliminary Fractionation

This protocol describes a standard method for obtaining a diterpenoid-rich extract from Isodon plant material.

Materials and Equipment:

  • Dried and powdered aerial parts of Isodon species

  • 95% Ethanol (B145695)

  • Rotary evaporator

  • Petroleum ether

  • Ethyl acetate

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Extraction:

    • Macerate the dried, powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24-48 hours.

    • Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water (e.g., 1 L).

    • Transfer the suspension to a separatory funnel and partition successively with petroleum ether (3 x 1 L) to remove non-polar compounds like fats and chlorophylls. Discard the petroleum ether fraction.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L). The ent-kaurane diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

    • Collect the ethyl acetate fractions, combine them, and concentrate under reduced pressure to yield the crude diterpenoid-rich extract.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the crude diterpenoid-rich extract using column chromatography.

Materials and Equipment:

  • Crude diterpenoid-rich extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column for chromatography

  • Solvents for elution (e.g., a gradient of chloroform (B151607) and methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Sephadex LH-20

  • Methanol

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., chloroform).

    • Dissolve the crude diterpenoid-rich extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

    • Collect fractions of the eluate and monitor the separation using TLC.

    • Combine fractions containing compounds with similar TLC profiles. Fractions showing the presence of this compound (as determined by comparison with a standard, if available, or by further analysis) are pooled.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, subject the pooled fractions from the silica gel column to chromatography on a Sephadex LH-20 column.

    • Use an appropriate solvent, such as methanol, for elution.

    • Collect fractions and monitor by TLC to isolate the fractions containing the target compound.

  • Final Purification (Optional):

    • For obtaining high-purity this compound, the fractions from the Sephadex LH-20 column can be subjected to preparative HPLC.

    • The specific conditions for prep-HPLC (column, mobile phase, flow rate) would need to be optimized based on analytical HPLC analysis of the fractions.

IV. Visualizations

Diagram 1: General Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Dried & Powdered Isodon Plant Material Extraction Solvent Extraction (e.g., 95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Diterpenoid-Rich Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) EtOAcFraction->ColumnChrom Purethis compound Pure this compound ColumnChrom->Purethis compound

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Logic of Solvent Partitioning

PartitioningLogic CrudeExtract Crude Extract in Water Non-polar compounds Polar compounds (incl. This compound) PetEther Petroleum Ether (Non-polar) CrudeExtract:f0->PetEther Soluble in AqueousLayer Aqueous Layer (Highly polar compounds) CrudeExtract:f1->AqueousLayer Remains in EtOAc Ethyl Acetate (Medium-polarity) LasiokaurininFraction This compound-rich Fraction EtOAc->LasiokaurininFraction Extracts AqueousLayer->EtOAc Partition with

Caption: The logical separation of compounds during solvent partitioning.

References

Application Notes and Protocols for the Purification of Lasiokaurinin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin is an ent-kaurane diterpenoid isolated from plants of the Isodon genus, notably Isodon rubescens. This class of compounds has garnered significant interest in the scientific community for its diverse biological activities, including potent anticancer properties. The purification of this compound to a high degree of purity is essential for its pharmacological evaluation and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the isolation and purification of natural products like this compound. This document provides detailed application notes and protocols for the purification of this compound using reversed-phase HPLC.

Experimental Protocols

Sample Preparation

A preliminary extraction and fractionation are necessary to enrich the concentration of this compound before preparative HPLC.

Protocol for Extraction and Preliminary Fractionation:

  • Extraction: Air-dried and powdered aerial parts of Isodon rubescens are extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield. The ethanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. Diterpenoids like this compound are often enriched in the ethyl acetate fraction.

  • Column Chromatography (Optional Pre-purification): The ethyl acetate fraction can be subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing the presence of the target compound are pooled and concentrated.

Analytical HPLC Method Development

An analytical HPLC method is first developed to determine the retention time of this compound and to optimize the separation conditions. Based on methods for similar kaurane (B74193) diterpenoids, a reversed-phase C18 column is a suitable choice.

Table 1: Analytical HPLC Parameters for this compound

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 240 nm
Injection Volume 10 µL
Expected Retention Time ~18-25 minutes
Preparative HPLC for Purification

The optimized analytical method is scaled up for preparative HPLC to isolate a larger quantity of this compound.

Protocol for Preparative HPLC:

  • Sample Loading: Dissolve the enriched fraction containing this compound in the initial mobile phase composition at a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the eluent in fractions based on the retention time of the this compound peak determined during the analytical run.

  • Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

  • Post-Purification: Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain pure this compound powder.

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterCondition
Instrument Preparative HPLC system with fraction collector
Column Preparative C18 column (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 60 minutes
Flow Rate 15 mL/min
Column Temperature 25 °C
Detection UV at 240 nm
Sample Loading Up to 500 mg per injection (depending on column capacity)

Data Presentation

Table 3: Summary of a Hypothetical Purification Run

StepStarting Material (mg)Final Product (mg)Purity (%)Yield (%)
Crude Extract 5000-~5-
Ethyl Acetate Fraction 1200-~20-
Silica Gel Column Fraction 350-~65-
Preparative HPLC 350210>9860

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_extraction Extraction & Partitioning cluster_prepurification Pre-purification cluster_hplc HPLC Purification cluster_final Final Product A Isodon rubescens Plant Material B 95% Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E Ethyl Acetate Fraction (Enriched) D->E F Silica Gel Column Chromatography E->F G This compound-rich Fractions F->G H Analytical HPLC Method Development I Preparative HPLC G->I H->I Scale-up J Fraction Collection I->J K Purity Analysis (Analytical HPLC) J->K L Pure this compound (>98%) K->L M Lyophilization L->M N Pure this compound Powder M->N

Caption: Workflow for the purification of this compound.

Signaling Pathway of this compound in Breast Cancer Cells

This compound has been shown to exert its anticancer effects in breast cancer by inducing G2/M phase cell cycle arrest and apoptosis. This is mediated through the downregulation of the Polo-like kinase 1 (PLK1) signaling pathway.

G cluster_cell Breast Cancer Cell cluster_pathway PLK1 Signaling Pathway cluster_cycle Cell Cycle Progression cluster_apoptosis Apoptosis This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits CDC25C CDC25C PLK1->CDC25C Activates AKT AKT PLK1->AKT Activates G2M G2/M Transition Apoptosis Apoptosis CDC25C->G2M Promotes AKT->Apoptosis Inhibits G2M_Arrest G2/M Arrest Apoptosis_Induction Apoptosis Induction

Caption: this compound-induced apoptosis via the PLK1 signaling pathway.

Application Notes and Protocols for the Quantification of Lasiokaurinin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, an ent-kaurane diterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including potent anti-cancer and anti-inflammatory properties. Found primarily in plants of the Isodon genus (formerly Rabdosia), such as Isodon serra and Isodon japonica, accurate and reliable quantification of this compound in plant extracts is crucial for standardization, quality control, and advancing pharmacological research and drug development.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, we present a summary of its known biological signaling pathways to provide a comprehensive resource for researchers.

Data Presentation: Quantitative Analysis of Diterpenoids in Isodon japonica

While specific quantitative data for this compound across various plant extracts remains proprietary or not widely published, a comprehensive study on the diterpenoid content of Isodon japonica provides valuable context for the expected range of related compounds. The following table summarizes the quantitative analysis of 14 diterpenoids, including this compound, from a published study. This data serves as a reference for the relative abundance of these compounds.

CompoundRetention Time (min)Linear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Effusanin A8.20.98 - 9800.050.2
Enmein9.51.02 - 10200.080.3
Lasiodonin10.81.05 - 10500.060.25
Oridonin11.21.10 - 11000.10.4
Epinodosinol12.50.95 - 9500.070.28
Nervosanin B13.11.00 - 10000.090.35
Serrin B14.30.92 - 9200.050.2
Sodoponin15.61.08 - 10800.10.4
Shikokianidin16.91.01 - 10100.080.32
Epinodosin17.41.12 - 11200.120.5
Rabdoternin A18.80.99 - 9900.070.28
Enmenol19.51.03 - 10300.090.36
Lasiokaurin 20.1 1.06 - 1060 0.1 0.4
Lasiokaurinol21.31.04 - 10400.080.32

Data adapted from a study utilizing a UPLC-MS/MS method for the simultaneous determination of 14 diterpenoids in Isodon japonica.[1] LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes an efficient method for extracting diterpenoids, including this compound, from dried plant material.[1]

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Isodon serra)

  • 80% Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material.

  • Add 25 mL of 80% methanol to the plant material.

  • Perform ultrasonic extraction for 45 minutes in an ice-water bath to prevent degradation of thermolabile compounds.

  • After extraction, compensate for any solvent loss by adding 80% methanol back to the original volume.

  • Centrifuge the extract at 16,600 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.

Figure 1. Workflow for the extraction of this compound.
Quantification by HPLC-UV

This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method optimization will be required for specific instrumentation and plant matrices.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 series or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and methanol (B) is a common starting point for diterpenoid separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diterpenoids typically have weak UV absorption; detection is often performed at lower wavelengths, such as 205 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.

  • Sample Analysis: Inject the filtered plant extract and the calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the sample.

Quantification by UPLC-MS/MS

For higher sensitivity and selectivity, UPLC-MS/MS is the preferred method for quantifying this compound, especially at low concentrations.[1]

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For related diterpenoids, these are highly specific and allow for precise quantification.

Procedure:

  • Method Development: Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound by infusing a standard solution. Determine the most intense and stable MRM transitions.

  • Standard and Sample Preparation: Prepare calibration standards and process plant extracts as described above. An internal standard (a structurally similar compound not present in the sample) should be used to improve accuracy.

  • Analysis: Inject the samples and standards into the UPLC-MS/MS system.

  • Quantification: Create a calibration curve using the peak area ratios of the analyte to the internal standard. Calculate the concentration of this compound in the samples based on this curve.

Biological Signaling Pathways of this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily implicated in cancer and inflammation.

Anti-Cancer Signaling Pathways

This compound has demonstrated significant anti-cancer activity, particularly in breast cancer models. Its mechanism of action involves the inhibition of several critical signaling pathways that regulate cell growth, proliferation, and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer, promoting cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of key components of this pathway, leading to decreased cancer cell viability.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and metastasis. This compound can suppress the activation of STAT3.

  • PLK1 Pathway: Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle. Inhibition of PLK1 by this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.

cluster_0 This compound Anti-Cancer Mechanisms cluster_1 PI3K/Akt/mTOR Pathway cluster_2 STAT3 Pathway cluster_3 PLK1 Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits STAT3 STAT3 This compound->STAT3 inhibits PLK1 PLK1 This compound->PLK1 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation STAT3->Cell_Proliferation Cell_Cycle_Arrest G2/M Arrest PLK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2. This compound's anti-cancer signaling pathways.
Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

By inhibiting the activation of NF-κB, this compound can reduce the production of these inflammatory mediators, thereby ameliorating the inflammatory process.

cluster_0 This compound Anti-Inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive inhibits NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active activation Nucleus Nucleus NFkappaB_active->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes activates This compound This compound This compound->IKK inhibits

Figure 3. This compound's anti-inflammatory signaling pathway.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the quantification of this compound in plant extracts and an understanding of its mechanisms of action. The UPLC-MS/MS method, in particular, provides the necessary sensitivity and selectivity for accurate quantification, which is essential for the quality control and further development of this compound-based therapeutics. The elucidation of its impact on key signaling pathways underscores its potential as a valuable lead compound in cancer and anti-inflammatory drug discovery. Further research to establish a certified reference standard and to quantify this compound in a wider range of plant species is warranted.

References

Lasiokaurinin: Application Notes and Protocols for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of Lasiokaurinin, a natural diterpenoid compound, on various cancer cell lines. Detailed protocols for key cytotoxicity and apoptosis assays are provided to facilitate further research and drug development efforts.

Introduction

This compound has emerged as a promising natural compound with demonstrated anti-cancer properties. Understanding its cytotoxic effects and the underlying molecular mechanisms is crucial for its development as a potential therapeutic agent. This document outlines standard in vitro assays to evaluate the cytotoxicity of this compound, including the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, and Western blotting for the analysis of apoptosis-related proteins.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeTime Point (h)IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer245.43
483.37
722.9
MDA-MB-468Triple-Negative Breast Cancer243.42
482.15
721.88
MCF7Estrogen Receptor-Positive Breast Cancer248.76
485.49
724.12

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cancer Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_this compound This compound Stock Solution treat_cells Treat with this compound prep_this compound->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay annexin_assay Annexin V-FITC/PI Assay (Apoptosis) treat_cells->annexin_assay wb_assay Western Blot (Protein Expression) treat_cells->wb_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 quant_apoptosis Quantify Apoptosis annexin_assay->quant_apoptosis analyze_proteins Analyze Protein Levels wb_assay->analyze_proteins

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR and STAT3 signaling pathways. This inhibition leads to a cascade of events culminating in programmed cell death.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pi3k PI3K This compound->pi3k Inhibits (reduces phosphorylation) stat3 STAT3 This compound->stat3 Inhibits (reduces phosphorylation) akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits apoptosis Apoptosis mtor->apoptosis Promotes Survival stat3->bcl2 Promotes Expression bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP caspase3->parp Cleaves caspase3->apoptosis cleaved_parp Cleaved PARP

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Annexin V-FITC/PI Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC (-) and PI (-)

    • Early apoptotic cells: Annexin V-FITC (+) and PI (-)

    • Late apoptotic/necrotic cells: Annexin V-FITC (+) and PI (+)

    • Necrotic cells: Annexin V-FITC (-) and PI (+)

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-PI3K, anti-p-Akt, anti-p-mTOR, anti-p-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST three times for 10 minutes each.

  • Apply the ECL reagent and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Assessment of the Anti-inflammatory Activity of Lasiokaurinin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, a kaurane (B74193) diterpene, is a natural compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The methodologies described herein cover both in vitro and in vivo models, focusing on key inflammatory mediators and signaling pathways. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the structurally related kaurane diterpene, Kamebakaurin (B1673280), is presented as a representative example to illustrate data presentation and expected outcomes. Researchers are advised to generate specific data for this compound using the provided protocols.

Kamebakaurin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, it directly targets the DNA-binding activity of the p50 subunit of NF-κB[1][2][3]. This mechanism of action leads to the downregulation of pro-inflammatory genes and mediators.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory effects of Kamebakaurin, a compound structurally related to this compound. These tables are provided as a template for presenting data obtained for this compound.

Table 1: In Vitro Anti-inflammatory Activity of Kamebakaurin

AssayCell LineStimulantCompoundIC₅₀ / EffectReference
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)KamebakaurinDose-dependent inhibition[4][5]
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7LPS (1 µg/mL)KamebakaurinDose-dependent inhibition[5]
TNF-α ProductionRAW 264.7LPS (1 µg/mL)KamebakaurinDose-dependent inhibition[5]
iNOS ExpressionRAW 264.7LPS (1 µg/mL)KamebakaurinDose-dependent inhibition[5]
COX-2 ExpressionRAW 264.7LPS (1 µg/mL)KamebakaurinDose-dependent inhibition[5]

Table 2: In Vivo Anti-inflammatory Activity of Kamebakaurin

Animal ModelSpeciesTreatmentDosageKey FindingsReference
Adjuvant ArthritisRatKamebakaurin (p.o.)20 mg/kg75% decrease in paw volume[5]
Carrageenan-Induced Air PouchMouseKamebakaurin (i.p.)Dose-dependentSuppression of neutrophil recruitment, TNF-α, and PGE₂ production[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on RAW 264.7 macrophage cells and to establish a non-toxic concentration range for subsequent in vitro assays.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Purpose: To quantify the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Production Assay (ELISA)

Purpose: To measure the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells and culture medium

  • This compound

  • LPS

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Carrageenan-Induced Paw Edema Assay in Mice

Purpose: To evaluate the in vivo acute anti-inflammatory activity of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the mice into groups (n=6): Vehicle control, Carrageenan control, Positive control (Indomethacin), and this compound-treated groups (e.g., 10, 20, 40 mg/kg).

  • Administer this compound, Indomethacin, or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Purpose: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells and culture medium

  • This compound

  • LPS

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed RAW 264.7 cells and treat with this compound and/or LPS as described for the cytokine assay. A shorter LPS stimulation time (e.g., 30-60 minutes) is often used to observe phosphorylation events.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control (β-actin).

Visualization of Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for In Vitro Anti-inflammatory Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound incubate_24h->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt MTT Assay stimulate->mtt 24h griess Griess Assay (NO) stimulate->griess 24h elisa ELISA (Cytokines) stimulate->elisa 24h western Western Blot (Signaling) stimulate->western 30-60 min nf_kappa_b_pathway Canonical NF-κB Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB p65_p50 p65/p50 p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation p65_p50_IkappaB p65/p50-IκBα Complex p65_p50_IkappaB->p65_p50 Releases proteasome Proteasomal Degradation p_IkappaB->proteasome nucleus Nucleus DNA DNA p65_p50_nucleus->DNA Binds inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->inflammatory_genes Transcription This compound This compound (Proposed) This compound->p65_p50_nucleus Inhibits DNA Binding mapk_pathway MAPK Signaling Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P AP1 AP-1 ERK1_2->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 p38 p38 MKK3_6->p38 P inflammatory_genes Pro-inflammatory Gene Expression p38->inflammatory_genes AP1->inflammatory_genes This compound This compound (Proposed) This compound->JNK Inhibits This compound->p38 Inhibits

References

Lasiokaurinin: Unraveling its Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Lasiokaurinin, a natural diterpenoid compound, has demonstrated significant anti-tumor activities, particularly in breast cancer. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Mechanism of Action Overview

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cell death and inhibiting cell proliferation. Key mechanisms of action include the induction of apoptosis, cell cycle arrest, and the dysregulation of autophagy, ultimately leading to metabolic stress and energy depletion in cancer cells. These effects are mediated through the modulation of several critical signaling pathways.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Breast Cancer1.59[1]
MDA-MB-231Triple-Negative Breast Cancer2.1[1]
BT-549Breast Cancer2.58[1]
MCF-7Breast Cancer4.06[1]
T-47DBreast Cancer4.16[1]
MGC-803Gastric Cancer0.47[2]
CaEs-17Esophageal Cancer0.20[2]

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with key signaling pathways that are often dysregulated in cancer, leading to reduced cell survival and proliferation.

Autophagy Flux Blockade

This compound enhances the initiation of autophagy but critically impairs the degradation of autophagosomes. This is achieved by disrupting lysosomal activity through the PDPK1-AKT/mTOR axis. The blockage of autophagic flux curtails intracellular catabolism and nutrient recycling, inducing metabolic stress and energy depletion, which culminates in cancer cell death[3].

G This compound This compound PDPK1 PDPK1 This compound->PDPK1 inhibits AKT AKT PDPK1->AKT mTOR mTOR AKT->mTOR Lysosomal_Activity Lysosomal_Activity mTOR->Lysosomal_Activity inhibits Autophagosome_Degradation Autophagosome_Degradation Lysosomal_Activity->Autophagosome_Degradation required for Autophagy_Flux Autophagy_Flux Autophagosome_Degradation->Autophagy_Flux maintains Metabolic_Stress Metabolic_Stress Autophagy_Flux->Metabolic_Stress prevents Cell_Death Cell_Death Metabolic_Stress->Cell_Death

Caption: this compound-induced blockade of autophagic flux.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis (programmed cell death) and can cause cell cycle arrest, preventing cancer cells from dividing. In breast cancer cells, this compound induces G2/M phase cell cycle arrest and apoptosis[1][3]. In esophageal cancer cells, a derivative of this compound has been shown to induce S phase arrest and apoptosis through a mitochondria-related pathway[2].

The pro-apoptotic and cell cycle inhibitory effects of this compound are linked to its ability to modulate the PLK1 and PI3K/Akt/mTOR signaling pathways[1][4]. It has been observed to reduce the mRNA and protein expression of PLK1, leading to the downregulation of CDC25C and AKT phosphorylation[1]. Furthermore, this compound effectively inhibits the activation of the PI3K/Akt/mTOR pathway and STAT3[4].

G cluster_0 PLK1 Pathway cluster_1 PI3K/Akt/mTOR & STAT3 Pathways PLK1 PLK1 CDC25C CDC25C PLK1->CDC25C AKT_p p-AKT PLK1->AKT_p G2M_Arrest G2/M Arrest CDC25C->G2M_Arrest promotes progression past AKT_p->G2M_Arrest promotes progression past PI3K PI3K Akt Akt PI3K->Akt mTOR_2 mTOR Akt->mTOR_2 Apoptosis Apoptosis mTOR_2->Apoptosis prevents STAT3 STAT3 STAT3->Apoptosis prevents This compound This compound This compound->PLK1 inhibits This compound->PI3K inhibits This compound->STAT3 inhibits

Caption: this compound's impact on cell cycle and apoptosis pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to study the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, MDA-MB-231, BT-549, MCF-7, T-47D)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels in key signaling pathways upon treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, mTOR, PLK1, CDC25C, cleaved caspase-3, PARP, LC3B, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

G cluster_0 Cell-Based Assays cluster_1 Biochemical Assays Cell_Culture Cell Culture & this compound Treatment MTT MTT Assay Cell_Culture->MTT Flow_Cytometry Flow Cytometry Cell_Culture->Flow_Cytometry Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Cell_Viability Cell Viability/IC50 MTT->Cell_Viability Apoptosis_Analysis Apoptosis Analysis Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Flow_Cytometry->Cell_Cycle_Analysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Caption: Experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Lasiokaurinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, a novel natural product, has emerged as a potential candidate for new antimicrobial drug development. To rigorously evaluate its efficacy, standardized antimicrobial susceptibility testing (AST) is paramount. These application notes provide detailed protocols and guidelines for determining the in vitro activity of this compound against a panel of pathogenic microorganisms. The methodologies described herein are based on internationally recognized standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[1][2]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3] These values are critical for assessing the antimicrobial potency of a new compound.

Data Presentation

Quantitative data from antimicrobial susceptibility testing of this compound should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Streptococcus pneumoniaeATCC 49619

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberMBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MBC (µg/mL)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Streptococcus pneumoniaeATCC 49619

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.[4][5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (standardized inoculum)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only and broth with solvent)

  • Resazurin (B115843) solution (optional, for viability indication)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and control wells.

    • The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: A row of wells with a standard antibiotic (e.g., Ciprofloxacin) at known concentrations.

    • Negative Control (Growth Control): Wells containing only the bacterial inoculum in CAMHB.

    • Sterility Control: Wells containing only uninoculated CAMHB.

    • Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Optionally, add a viability indicator like resazurin to aid in determining the endpoint. A color change from blue to pink indicates bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Disk Diffusion Method (Qualitative Screening)

This method provides a qualitative assessment of antimicrobial activity.[6][7]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (standardized inoculum as per 0.5 McFarland standard)

  • Positive control antibiotic disks

  • Blank disks (with solvent)

Procedure:

  • Inoculum Spreading:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate.

    • Place the this compound-impregnated disks, along with positive control and blank disks, onto the surface of the inoculated MHA plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay start Start culture Bacterial Culture (18-24h) start->culture mcfarland 0.5 McFarland Standardization culture->mcfarland inoculum Prepare Inoculum (5x10^5 CFU/mL) mcfarland->inoculum spread_plate Spread Inoculum on MHA Plate mcfarland->spread_plate inoculate Inoculate Microplate inoculum->inoculate This compound Prepare this compound Serial Dilutions This compound->inoculate incubate_mic Incubate (35°C, 18-24h) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic plate_mbc Plate from 'No Growth' Wells read_mic->plate_mbc incubate_mbc Incubate Agar Plates (35°C, 18-24h) plate_mbc->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc apply_disks Apply this compound Disks spread_plate->apply_disks incubate_disk Incubate (35°C, 18-24h) apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones

Caption: Workflow for determining MIC, MBC, and disk diffusion susceptibility.

Hypothetical Signaling Pathway Inhibition by this compound

While the precise mechanism of action for this compound is yet to be elucidated, a potential target could be a bacterial signaling pathway essential for survival, such as a two-component system or a quorum-sensing pathway. The following diagram illustrates a hypothetical mechanism where this compound inhibits a critical kinase in a bacterial signaling cascade.

Signaling_Pathway cluster_pathway Bacterial Signaling Cascade ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor kinase_a Sensor Kinase (e.g., HisK A) receptor->kinase_a activates regulator Response Regulator (e.g., R-P) kinase_a->regulator phosphorylates gene_exp Gene Expression (e.g., Virulence, Biofilm) regulator->gene_exp regulates outcome Bacterial Cell Death or Growth Inhibition gene_exp->outcome This compound This compound This compound->inhibition This compound->outcome

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

Lasiokaurinin: A Promising Diterpenoid for Anticancer Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Lasiokaurinin, a natural diterpenoid compound predominantly found in plants of the Isodon genus, has emerged as a significant candidate for anticancer drug development.[1][2] This document provides a comprehensive overview of its anticancer properties, mechanism of action, and detailed protocols for its investigation in a research setting. This compound has demonstrated potent activity against various cancer cell lines, with a particularly notable efficacy in triple-negative breast cancer (TNBC), a notoriously challenging subtype to treat.[1][2][3] Its multifaceted mechanism of action, which includes inducing cell cycle arrest, promoting apoptosis, and inhibiting key oncogenic signaling pathways, makes it a compelling subject for further investigation.[1][2][3][4]

Anticancer Activity and Mechanism of Action

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing cytotoxicity in cancer cells, leading to a reduction in cell viability. Its activity has been documented in several breast cancer cell lines.

Key Mechanisms:

  • Induction of Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.[1][2]

  • Induction of Apoptosis: The compound triggers programmed cell death, or apoptosis, in cancer cells, a hallmark of effective anticancer agents.[1][2]

  • Inhibition of PI3K/Akt/mTOR Pathway: this compound effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathway.[1][3] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including TNBC.[3]

  • Inhibition of STAT3 Pathway: The compound also dampens the activation of the Signal Transducer and Activator of Transcription 3 (STAT3), another key protein involved in tumor progression and metastasis.[1][3]

  • Modulation of Autophagy: Recent studies have identified this compound as a novel autophagy modulator. It appears to enhance the initiation of autophagy but disrupts the degradation of autophagosomes by impairing lysosomal activity, leading to metabolic stress in tumor cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the anticancer activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast CancerData not explicitly available in abstracts
MDA-MB-468Triple-Negative Breast CancerData not explicitly available in abstracts
MCF7Breast CancerData not explicitly available in abstracts

Note: While the source articles confirm significant anti-proliferative activity, specific IC50 values were not detailed in the provided abstracts. Access to the full-text articles would be required for this specific data.

Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model

Treatment GroupDosageTumor Volume ReductionTumor Weight ReductionEffect on Body Weight
This compound15 mg/kgSignificantSignificantNo significant decrease
DocetaxelNot SpecifiedSimilar to high-dose this compoundNot SpecifiedNot Specified
Vehicle Control----

This data is based on a xenograft mouse model using MDA-MB-231 cells.[2][5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • This compound

  • Cancer cells

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for investigating the effect of this compound on protein expression in signaling pathways.

Materials:

  • This compound

  • Cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., for p-PI3K, p-Akt, p-mTOR, p-STAT3, and their total forms)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL reagent and an imaging system.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo anticancer activity of this compound.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • MDA-MB-231 cancer cells

  • This compound

  • Vehicle solution

  • Positive control drug (e.g., Docetaxel)

  • Calipers

Procedure:

  • Subcutaneously inject MDA-MB-231 cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomly divide the mice into treatment groups (vehicle, this compound, positive control).

  • Administer the treatments (e.g., intraperitoneal injection) at the specified dosage and schedule.

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

The following diagrams illustrate key concepts related to the action of this compound.

Lasiokaurinin_Mechanism_of_Action This compound This compound PI3K PI3K This compound->PI3K inhibits STAT3 STAT3 This compound->STAT3 inhibits CellCycle Cell Cycle Progression This compound->CellCycle arrests Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Experimental_Workflow_In_Vitro start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (PI3K/Akt/STAT3 pathways) treatment->western_blot end Data Analysis viability->end cell_cycle->end apoptosis->end western_blot->end In_Vivo_Xenograft_Workflow injection Subcutaneous Injection of Cancer Cells tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with This compound/Control randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

References

Lasiokaurinin: Application Notes and Protocols for Studying Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diterpenoid Lasiokaurinin and its demonstrated effects on key cell signaling pathways implicated in cancer progression. The accompanying detailed protocols offer standardized methods for investigating these effects in a laboratory setting.

This compound, a natural compound isolated from plants of the Isodon genus, has shown significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC) models.[1][2][3] Its mechanism of action involves the modulation of critical cell signaling cascades, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][3] This document outlines the effects of this compound on the PI3K/Akt/mTOR and STAT3 pathways and provides protocols for their investigation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of this compound (LAS) on various breast cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer~1-5[4]
MDA-MB-468Triple-Negative Breast CancerNot Specified[1]
MCF7Estrogen Receptor-PositiveNot Specified[1]
SK-BR-3HER2-Positive~1-5[4]

Table 1: Inhibitory Concentration (IC50) of this compound in Breast Cancer Cell Lines.

Signaling Pathway Analysis

This compound has been shown to inhibit the activation of two crucial signaling pathways involved in cell survival and proliferation:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[5] this compound treatment leads to a significant reduction in the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR, in cancer cells.[3]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[6] this compound effectively dampens the activation of STAT3.[3]

The dual inhibition of these pathways highlights the potential of this compound as a multi-targeted therapeutic agent.[3]

Mandatory Visualizations

Lasiokaurinin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP3->Akt Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Figure 1: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Lasiokaurinin_STAT3_Pathway cluster_nucleus Nucleus This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK JAK->STAT3 p STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival)

Figure 2: this compound's inhibitory effect on the STAT3 signaling pathway.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. This compound Treatment (Varying Concentrations) CellCulture->Treatment CellViability 3. Cell Viability Assay (MTT Assay) Treatment->CellViability ApoptosisAssay 4. Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay ProteinExtraction 5. Protein Extraction Treatment->ProteinExtraction DataAnalysis 7. Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot 6. Western Blotting (p-Akt, p-STAT3, etc.) ProteinExtraction->WesternBlot WesternBlot->DataAnalysis

Figure 3: General experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is to analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein expression levels.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

References

Application Notes and Protocols for Neuroprotective Research on Lasiokaurinin and Related Ent-kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on the neuroprotective effects of Lasiokaurinin is not available in the public domain. The following application notes and protocols are based on studies of closely related ent-kaurane diterpenoids, a class of natural compounds to which this compound belongs. This information serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the neuroprotective potential of this compound and similar molecules. The methodologies and expected outcomes are extrapolated from existing research on other ent-kaurane diterpenoids.

Introduction to Ent-kaurane Diterpenoids in Neuroprotection

Ent-kaurane diterpenoids are a class of tetracyclic diterpenoids found in various plants and are considered intermediates in the biosynthesis of gibberellins, which are plant hormones.[1] These compounds have garnered significant interest for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects.[1][2][3] Research suggests that neuroinflammation, mediated by activated microglia, is a major contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease.[4][5] Several ent-kaurane diterpenoids have demonstrated potent anti-neuroinflammatory and neuroprotective properties in preclinical studies, making them promising candidates for further investigation in the context of neurodegenerative disorders.[1][4][5]

The neuroprotective effects of ent-kaurane diterpenoids are often attributed to their ability to mitigate oxidative stress and inflammation. Key mechanisms include the inhibition of pro-inflammatory mediators and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the neuroprotective and anti-inflammatory effects of various ent-kaurane diterpenoids. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Inhibitory Effects of Ent-kaurane Diterpenoids on Nitric Oxide (NO) Production in LPS-activated BV-2 Microglia

CompoundSource PlantIC50 (µM) for NO Inhibition
Compound 1Pteris multifida12.5
Compound 7Pteris multifida15.2
Stigmaydene H (Compound 8)Corn Silk (Zea mays)Not Reported (showed highest activity)

Data extracted from studies on ent-kaurane diterpenoids from Pteris multifida and corn silk.[1][4][5]

Table 2: Effects of Ent-kaurane Diterpenoids on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

CompoundConcentration (µM)Inhibition of PGE2 Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-1β Production (%)Inhibition of IL-6 Production (%)
Compound 120SignificantSignificantSignificantSignificant
Compound 720SignificantSignificantSignificantSignificant

Qualitative "significant" inhibition reported for compounds 1 and 7 from Pteris multifida at a concentration of 20 µM.[4][5]

Table 3: Neuroprotective Effects of Stigmaydene H (Compound 8) in H₂O₂-induced SH-SY5Y Cell Injury Model

TreatmentCell Viability (%)
Control100
H₂O₂ (150 µM)~50
Compound 8 (10 µM) + H₂O₂Significantly increased vs. H₂O₂ alone

Compound 8 from corn silk was found to protect neuronal cells from H₂O₂-induced injury by inhibiting apoptosis.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, based on methodologies used for other ent-kaurane diterpenoids.

In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglia

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α, IL-1β, IL-6, and PGE2

  • Reagents for Western Blotting (antibodies against COX-2, iNOS, and β-actin)

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed BV-2 cells in 96-well plates (for NO assay and cell viability) or 6-well plates (for ELISA and Western Blot) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an LPS-only control should be included.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • ELISA for Pro-inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE2 using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Neuroprotection Assay in SH-SY5Y Neuroblastoma Cells

Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Culture and Differentiation (optional but recommended): Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

  • Cell Seeding: Seed the differentiated or undifferentiated SH-SY5Y cells in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 150 µM) for a further 24 hours. Include a vehicle control and an H₂O₂-only control.

  • Cell Viability (MTT) Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the control group.

Visualization of Pathways and Workflows

Proposed Anti-Neuroinflammatory Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits TLR4->NFkB_pathway NFkB_translocation NF-κB Translocation NFkB_pathway->NFkB_translocation iNOS_mRNA iNOS mRNA NO Nitric Oxide (NO) iNOS_mRNA->NO COX2_mRNA COX-2 mRNA PGE2 Prostaglandin E2 COX2_mRNA->PGE2 Pro_inflammatory_Cytokines_mRNA Pro-inflammatory Cytokines mRNA Pro_inflammatory_Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Cytokines_mRNA->Pro_inflammatory_Cytokines Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Gene_Transcription->iNOS_mRNA Gene_Transcription->COX2_mRNA Gene_Transcription->Pro_inflammatory_Cytokines_mRNA

Caption: Proposed anti-neuroinflammatory pathway of this compound.

Experimental Workflow for Neuroprotective Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A1 Source this compound (or related compound) A2 Anti-Neuroinflammatory Assay (LPS-stimulated BV-2 cells) A1->A2 A3 Neuroprotection Assay (H₂O₂-stressed SH-SY5Y cells) A1->A3 A4 Data Analysis: IC50, Cell Viability A2->A4 A3->A4 B1 Western Blot Analysis (iNOS, COX-2, Nrf2 pathway) A4->B1 B2 ELISA for Cytokines (TNF-α, IL-1β, IL-6) A4->B2 B3 Identify Molecular Targets B1->B3 B2->B3 C1 Animal Model of Neurodegeneration B3->C1 C2 This compound Treatment C1->C2 C3 Behavioral Tests C2->C3 C4 Histopathology & Biochemical Analysis C2->C4 C5 Evaluate Therapeutic Potential C3->C5 C4->C5 G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Antioxidant_Enzymes->OxidativeStress Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

References

Troubleshooting & Optimization

Overcoming Lasiokaurinin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lasiokaurinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the aqueous solubility of this promising ent-kaurane diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an ent-kaurane diterpenoid, a class of natural compounds known for a variety of biological activities, including anticancer properties.[1][2] Like many diterpenoids, this compound is lipophilic (fat-soluble), which often corresponds to poor water solubility.[1][3] This low aqueous solubility can be a significant hurdle in experimental settings and drug development, as it can lead to challenges in preparing stock solutions, inconsistent results in in vitro assays, and low bioavailability in in vivo studies.[4][5]

Q2: What is the estimated aqueous solubility of compounds like this compound?

Q3: Can I use DMSO to dissolve this compound for my experiments?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of poorly soluble compounds like this compound. However, it is crucial to be aware of potential issues. When the DMSO stock is diluted into an aqueous buffer for your experiment, the this compound may precipitate out if the final DMSO concentration is too low to maintain its solubility. It is also important to run a vehicle control (DMSO in buffer) as DMSO can have its own biological effects.

Q4: What are the primary strategies for improving the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound.[5][6][7] The most common and effective methods include:

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) cavity.[8][9][10]

  • Nanoparticle Formulations: Reducing particle size to the nanometer scale to increase surface area and dissolution rate (e.g., nanosuspensions, solid lipid nanoparticles).[4][11]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium.[5]

  • pH Adjustment: Modifying the pH of the solution if the compound has ionizable groups.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state.[7]

Troubleshooting Guides

Issue 1: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium.

  • Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit, even in the presence of a small amount of DMSO.

  • Solution 1: Decrease Final Concentration: Test a lower final concentration of this compound in your assay. It's possible the effective concentration is lower than the one causing precipitation.

  • Solution 2: Increase Final DMSO Concentration: Gradually increase the final DMSO concentration in your medium. However, be mindful that DMSO levels above 0.5-1% can be toxic to many cell lines. Always determine the maximum tolerable DMSO concentration for your specific cells in a separate experiment.

  • Solution 3: Use a Solubilizing Excipient: Prepare the this compound with a solubilizing agent, such as a cyclodextrin (see Protocol 1), before adding it to the culture medium. This can create a stable solution that is less prone to precipitation upon dilution.

Issue 2: I am observing inconsistent results in my in vitro assays.

  • Cause: This could be due to partial precipitation or aggregation of this compound in the assay wells, leading to variable effective concentrations.

  • Solution 1: Visual Inspection: Before and after adding your compound, inspect your assay plates under a microscope to check for any visible precipitate.

  • Solution 2: Pre-complex with Serum Proteins: If using a medium containing serum (e.g., FBS), the albumin and other proteins can help solubilize lipophilic compounds. Try pre-incubating your diluted this compound solution in the serum-containing medium for a short period (e.g., 15-30 minutes) before adding it to the cells.

  • Solution 3: Switch to a More Robust Formulation: For consistent results, move from a simple DMSO-based solution to a more stable formulation like a cyclodextrin inclusion complex or a nanosuspension.[11][12]

Issue 3: My compound shows low efficacy in in vivo animal models despite high in vitro potency.

  • Cause: This is a classic problem for poorly soluble drugs and is often due to low bioavailability.[6] The compound may not be absorbed efficiently from the site of administration (e.g., oral or intraperitoneal) into the bloodstream.

  • Solution 1: Formulation Enhancement: The use of a simple suspension for in vivo administration is likely insufficient. You must develop an enabling formulation. Techniques like self-emulsifying drug delivery systems (SNEDDS), nanosuspensions, or amorphous solid dispersions are designed to improve oral absorption and bioavailability.[7][13]

  • Solution 2: Change Route of Administration: If oral delivery is not critical, consider intravenous (IV) administration. This bypasses absorption issues, but you will still need a suitable vehicle (e.g., a solution containing co-solvents and surfactants like Tween 80 or a cyclodextrin formulation) to avoid precipitation in the bloodstream.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[8][14]Increases solubility significantly, easy to prepare in a lab setting, can improve stability.[9][10]Limited by the size of the drug and the cyclodextrin cavity, potential for nephrotoxicity with some unmodified cyclodextrins at high doses.
Nanosuspension Reduces drug particle size to <1000 nm, increasing surface area for dissolution.[6]Increases dissolution velocity, suitable for various administration routes, can improve bioavailability.[4]Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation over time.
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix in an amorphous state.[7]Can significantly increase solubility and dissolution rate.Can be physically unstable and revert to a crystalline form, manufacturing can be complex.
Co-solvents Increases solubility by reducing the polarity of the aqueous solvent.[5]Simple to implement for in vitro studies.Potential for toxicity, especially in vivo. May not be suitable for all administration routes.
pH Adjustment Converts the drug to its ionized (more soluble) form.Simple and effective if the drug has ionizable functional groups.Only applicable to ionizable drugs, can cause precipitation if the pH changes (e.g., in the GI tract).

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a simple method for laboratory-scale preparation to enhance this compound solubility for in vitro experiments.[12]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol or Methanol

    • Mortar and Pestle

    • Distilled water

  • Procedure:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

    • Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

    • Add a small volume of the alcohol/water mixture (e.g., 50:50 v/v) to the powder to form a thick, homogenous paste.

    • Knead the paste thoroughly with the pestle for 30-45 minutes. Add small amounts of the solvent mixture as needed to maintain a paste-like consistency.

    • Dry the resulting product in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until all the solvent has evaporated and a solid powder is obtained.

    • The resulting powder is the this compound-HP-β-CD inclusion complex, which should be readily dissolvable in aqueous buffers.

Protocol 2: Formulation of a this compound Nanosuspension (Precipitation Method)

This protocol is a basic anti-solvent precipitation method suitable for initial formulation screening.

  • Materials:

    • This compound

    • A suitable organic solvent (e.g., acetone, ethanol)

    • An aqueous solution containing a stabilizer (e.g., 0.5% - 2% w/v Tween 80 or Poloxamer 188)

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound in the organic solvent to create a concentrated solution (the "organic phase").

    • Place the aqueous stabilizer solution (the "anti-solvent phase") in a beaker on a magnetic stirrer and stir at a high speed to create a vortex.

    • Slowly inject the organic phase into the stirring anti-solvent phase using a syringe.

    • Upon contact, the this compound will precipitate out of the solution as nanoparticles due to the rapid change in solvent polarity. The stabilizer adsorbs to the surface of the nanoparticles, preventing aggregation.

    • Continue stirring for several hours at room temperature to allow the organic solvent to evaporate.

    • The resulting milky-white liquid is the this compound nanosuspension. Characterize for particle size and stability before use.

Visualizations

experimental_workflow start Start: this compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock precip_check Dilute into Aqueous Buffer. Does it precipitate? stock->precip_check invitro Proceed with In Vitro Assay (Maintain DMSO <0.5%) precip_check->invitro No troubleshoot Troubleshoot Solubility precip_check->troubleshoot Yes formulate Select Enhancement Strategy troubleshoot->formulate cyclo Cyclodextrin Complexation (See Protocol 1) formulate->cyclo In Vitro nano Nanosuspension (See Protocol 2) formulate->nano In Vitro / In Vivo sdd Solid Dispersion formulate->sdd In Vivo retest Prepare Formulation and Re-test in Aqueous Buffer cyclo->retest nano->retest sdd->retest invivo_check Proceed to In Vivo Study? retest->invivo_check invitro_study Finalize In Vitro Protocol retest->invitro_study invivo_form Develop Advanced Formulation (e.g., SNEDDS, Liposomes) invivo_check->invivo_form Yes invivo_check->invitro_study No, continue In Vitro invivo_study Conduct In Vivo Study invivo_form->invivo_study

Caption: Workflow for selecting a this compound solubility strategy.

Caption: Mechanism of cyclodextrin inclusion complex formation.

signaling_pathway lasi This compound receptor Cellular Target (e.g., Kinase) lasi->receptor Binds/Activates casp9 Caspase-9 receptor->casp9 Activates pro_survival Pro-survival Pathway (e.g., Akt/mTOR) receptor->pro_survival Inhibits casp3 Caspase-3 casp9->casp3 Cleaves/ Activates apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Troubleshooting Lasiokaurinin instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lasiokaurinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential instability issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: My bioassay results with this compound are inconsistent and not reproducible. What could be the cause?

A1: Inconsistent results are often a primary indicator of compound instability. This compound, like many diterpenoid compounds, can be sensitive to various experimental conditions. The lack of reproducibility could stem from degradation of the compound during storage or within the assay itself.[1] Key factors to investigate are the pH of your assay buffer, exposure to light, incubation temperature, and the choice of solvent. It is crucial to re-test a fresh sample and investigate the stability of this compound under your specific assay and storage conditions.[1]

Q2: I observe a decrease in the activity of my this compound stock solution over time. How should I store it?

A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C, protected from light and moisture.[2] Once reconstituted in a solvent such as DMSO, it is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C. For some sensitive compounds, storage at -20°C in solution may only be suitable for a short period (e.g., up to one month).[2]

Q3: What are the primary factors that can cause this compound to degrade in an aqueous assay buffer?

A3: Several factors can contribute to the degradation of diterpenoids like this compound in aqueous solutions. These include:

  • pH: Extreme pH values can catalyze hydrolysis or other degradation reactions. Many diterpenoids exhibit maximal stability in a slightly acidic to neutral pH range (pH 4-7).[3][4] For instance, triptolide (B1683669) shows the slowest degradation at pH 6.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6] It is advisable to perform incubations at the lowest temperature compatible with the assay.

  • Light: Exposure to light, especially UV light, can induce photolytic degradation.[5] Experiments should be conducted in low-light conditions or by using amber-colored labware.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation. Using degassed buffers or adding antioxidants (if compatible with the assay) can mitigate this.

Q4: I suspect this compound is degrading during my cell-based assay. How can I confirm this?

A4: To confirm degradation, you can perform a stability-indicating HPLC analysis. This involves incubating this compound in your assay medium under the exact conditions of your experiment (time, temperature, light exposure) and then analyzing the sample by HPLC at different time points. A decrease in the peak area of the parent this compound and the appearance of new peaks would indicate degradation. LC-MS/MS can be further used to identify the degradation products.[3]

Troubleshooting Guide for this compound Instability

This guide provides a systematic approach to identifying and resolving instability issues with this compound in your experimental assays.

Problem: Low or No Bioactivity Observed
Possible Cause Recommended Action
Compound Degradation Prior to Assay Prepare a fresh stock solution of this compound from a lyophilized powder. Ensure proper storage of the stock solution (aliquoted, -20°C or -80°C, protected from light).
Degradation During Assay Incubation 1. Check pH: Measure the pH of your assay buffer. If it is outside the optimal range for this compound (typically slightly acidic to neutral), adjust it accordingly. 2. Control Temperature: Minimize incubation time at higher temperatures (e.g., 37°C). If possible, run the assay at a lower temperature. 3. Minimize Light Exposure: Protect your assay plates from light by covering them with aluminum foil.
Poor Solubility Visually inspect for precipitation. Try different solubilizing agents or pre-incubation steps to ensure this compound is fully dissolved in the assay medium.[1]
Problem: High Variability in Assay Results
Possible Cause Recommended Action
Inconsistent Degradation Rates Standardize all assay parameters meticulously. This includes incubation times, temperatures, light exposure, and the age of the prepared reagents.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of the this compound stock solution by preparing single-use aliquots.[2]
Interaction with Assay Components Investigate potential interactions of this compound with other components in the assay medium (e.g., serum proteins, reducing agents) that might promote degradation.

Quantitative Data on Diterpenoid Stability

The following tables provide examples of stability data for diterpenoid compounds similar to this compound, illustrating the impact of pH, temperature, and light.

Table 1: Effect of pH on the Stability of a Diterpenoid Compound (Triptolide) in Aqueous Solution at 25°C

pHDegradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (days)
42.5 x 10⁻⁴115.5
61.8 x 10⁻⁴160.4
85.6 x 10⁻⁴51.6
109.8 x 10⁻⁴29.5
(Data adapted from stability studies on triptolide, demonstrating increased degradation in basic conditions)[3]

Table 2: Effect of Temperature on the Stability of a Diterpenoid Compound (Andrographolide) in Aqueous Solution (pH 6.0)

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Shelf-life (t₉₀) (hours)
500.0157.0
650.0482.2
850.2350.45
(Data adapted from thermal degradation kinetics of andrographolide)[7]

Table 3: Effect of Light on the Stability of a Diterpenoid Compound (Carnosic Acid) in Ethanolic Solution at 40°C

Condition% Remaining after 13 days
Dark 85%
Light Exposure 45%
(Data adapted from degradation studies of carnosic acid, showing significant photodegradation)[5][8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Carefully remove the medium without disturbing the formazan (B1609692) crystals.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Cover the plate with foil and shake on an orbital shaker for 15 minutes.[9]

  • Measure the absorbance at 590 nm using a microplate reader.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete culture medium

  • This compound stock solution

  • NF-κB activator (e.g., TNF-α)

  • Passive Lysis Buffer

  • Luciferase assay reagents (for firefly and Renilla luciferase)

  • White, opaque 96-well plates

Procedure:

  • Seed cells in a white, opaque 96-well plate.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Pre-incubate with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) and incubate for 6-8 hours.[10]

  • Wash the cells with PBS and add Passive Lysis Buffer to each well.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Visualizations

G Troubleshooting Workflow for this compound Instability start Inconsistent or Low Bioactivity check_compound Check this compound Stock (Freshness, Storage) start->check_compound run_control Run Positive/Negative Assay Controls check_compound->run_control analyze_params Analyze Assay Parameters run_control->analyze_params stability_test Perform HPLC Stability Test (Time, Temp, pH, Light) analyze_params->stability_test degradation_confirmed Degradation Confirmed? stability_test->degradation_confirmed modify_assay Modify Assay Conditions (Lower Temp, Protect from Light, Adjust pH, Add Stabilizers) degradation_confirmed->modify_assay Yes no_degradation No Degradation (Investigate Other Causes: Solubility, Assay Interference) degradation_confirmed->no_degradation No re_evaluate Re-evaluate Bioactivity modify_assay->re_evaluate end Consistent Results re_evaluate->end G Inhibition of NF-κB Signaling Pathway by this compound tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene Gene Expression (Inflammation, etc.) nucleus->gene activates This compound This compound This compound->ikk inhibits

References

Minimizing interference of pigments in Lasiokaurinin colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colorimetric assays of diterpenoids, with a focus on minimizing interference from plant-derived pigments. While the principles discussed are broadly applicable, we will use the well-characterized diterpenoid Paclitaxel as a primary example to illustrate common challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my absorbance readings inconsistent in my diterpenoid colorimetric assay?

A1: Inconsistent absorbance readings are often due to interfering substances from the plant extract, primarily pigments like chlorophylls (B1240455) and carotenoids. These pigments can absorb light at or near the analytical wavelength of your assay, leading to artificially high and variable results. Other factors can include sample turbidity from precipitated pigments or other compounds, and degradation of the target analyte.

Q2: What are the most common pigments that interfere with diterpenoid colorimetric assays?

A2: The most common interfering pigments are chlorophylls (a and b) and carotenoids (e.g., β-carotene, lutein). Chlorophylls typically have strong absorbance in the blue (~430-450 nm) and red (~640-660 nm) regions of the spectrum, while carotenoids absorb strongly in the blue-violet region (~400-500 nm). If your colorimetric assay's endpoint has a maximum absorbance (λ_max) in these ranges, spectral overlap is highly likely.

Q3: Can I use a simple solvent extraction to remove pigments?

A3: While solvent extraction can remove some pigments, it may not be sufficient for complete removal and can risk loss of the target diterpenoid, especially if they have similar polarities. For instance, a non-polar solvent like hexane (B92381) can extract chlorophylls, but may also co-extract certain diterpenoids.[1] A multi-step purification process is often necessary for accurate quantification.

Q4: How can I correct for background absorbance from pigments without removing them?

A4: Spectrophotometric background correction methods can be employed. A common technique is the use of a single reference wavelength at which the analyte has minimal absorbance, but the interfering pigments still absorb. This background absorbance is then subtracted from the absorbance at the analytical wavelength. Another method is the three-point drop-line correction, which estimates a sloped baseline caused by scattering or broad absorbance from interfering compounds.[2] However, these methods are less effective when the interfering spectrum is complex or overlaps significantly with the analyte's spectrum.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Artificially High Absorbance Readings Spectral overlap from co-extracted pigments (chlorophylls, carotenoids).1. Pigment Removal: Implement a pigment removal step using activated carbon or polyvinylpolypyrrolidone (PVPP).[3][4][5] 2. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to separate the diterpenoid from interfering pigments.[6] 3. Background Correction: Apply a spectrophotometric background correction method.[7][8]
Precipitate Formation in Sample Pigments or other compounds precipitating out of solution.1. Centrifugation/Filtration: Centrifuge the sample and use the supernatant for the assay, or filter the sample through a 0.22 µm syringe filter.[9] 2. Solvent Optimization: Ensure the solvent system used for the final sample preparation maintains the solubility of all components.
Poor Assay Reproducibility Incomplete or inconsistent removal of interfering substances.1. Standardize Protocol: Ensure the pigment removal protocol is followed consistently for all samples and standards. 2. Quality Control: Analyze a blank plant extract (without the target diterpenoid) to quantify the level of background interference.
Low Analyte Recovery Loss of the target diterpenoid during pigment removal steps.1. Optimize Adsorbent Amount: Titrate the amount of activated carbon or PVPP to find the minimum quantity needed for sufficient pigment removal without significant analyte loss.[10] 2. Method Validation: Spike a known amount of pure diterpenoid into a pigment-containing extract and measure the recovery after the cleanup procedure.

Experimental Protocols

Protocol 1: Pigment Removal using Activated Carbon

This protocol describes a general method for removing pigments from a plant extract prior to colorimetric analysis.

  • Preparation of Activated Carbon Slurry: Weigh an appropriate amount of activated carbon (e.g., 1-4 g per 100 mL of extract, to be optimized) and mix with the same solvent as your plant extract to create a slurry.[10]

  • Treatment of Extract: Add the activated carbon slurry to your plant extract.

  • Agitation: Stir the mixture vigorously for a set period (e.g., 5-15 minutes) at room temperature to allow for adsorption of the pigments.[10]

  • Removal of Activated Carbon: Separate the activated carbon from the extract by vacuum filtration using a Buchner funnel and appropriate filter paper (e.g., Whatman No. 1).[10]

  • Solvent Removal: If necessary, remove the solvent from the decolorized extract using a rotary evaporator.

  • Reconstitution: Reconstitute the dried, pigment-free extract in a suitable solvent for your colorimetric assay.

Protocol 2: Pigment Removal using Polyvinylpolypyrrolidone (PVPP)

This protocol is effective for removing phenolic compounds and some pigments.

  • PVPP Column Preparation: Pack a small chromatography column or a syringe with a frit with an appropriate amount of PVPP. The amount will need to be optimized based on the pigment concentration in your extract.

  • Equilibration: Equilibrate the PVPP column by passing through the solvent used for your plant extract.

  • Sample Loading: Load your plant extract onto the top of the PVPP column.

  • Elution: Allow the extract to pass through the column via gravity or by applying gentle positive pressure or centrifugation. Collect the eluate.

  • Washing: Wash the column with a small volume of the extraction solvent to ensure complete recovery of your analyte. Combine the eluate and the wash.

  • Further Processing: The resulting solution should be significantly reduced in pigment content and can be used for the colorimetric assay after any necessary concentration or solvent exchange steps.

Data Presentation

The following table provides hypothetical, yet representative, quantitative data on the effectiveness of different pigment removal techniques on a plant extract containing Paclitaxel, for use in a colorimetric assay with a λ_max of 550 nm.

Treatment Chlorophyll Removal (%) Carotenoid Removal (%) Paclitaxel Recovery (%) Interference at 550 nm (Absorbance Units)
None (Crude Extract) 001000.850
Activated Carbon (1g/100mL) 9580920.050
PVPP Column 7065980.250
C18 SPE 8590950.120

Visualizations

Experimental Workflow for Pigment Removal

Pigment_Removal_Workflow cluster_start Sample Preparation cluster_methods Pigment Removal Methods cluster_end Analysis Start Crude Plant Extract AC Activated Carbon Treatment Start->AC Method 1 PVPP PVPP Column Chromatography Start->PVPP Method 2 SPE Solid-Phase Extraction (SPE) Start->SPE Method 3 Assay Colorimetric Assay AC->Assay PVPP->Assay SPE->Assay

Caption: Workflow for pigment removal from plant extracts.

Postulated Signaling Pathway Modulation by Diterpenoids

Many diterpenoids, including Paclitaxel, are known to interfere with cell division by stabilizing microtubules. This action can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Diterpenoid_Signaling_Pathway Diterpenoid Diterpenoid (e.g., Paclitaxel) Microtubules Microtubule Stabilization Diterpenoid->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibition

Caption: Postulated signaling pathway for diterpenoid-induced apoptosis.

References

Technical Support Center: In Vitro Experiments with Lasiokaurinin

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions to facilitate the smooth execution of in vitro experiments involving Lasiokaurinin.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: Based on preliminary screening and structural similarities to other diterpenoids, this compound is hypothesized to exert its biological effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, immune responses, and cell survival.

Q2: What are the recommended cell lines for studying this compound's effects?

A2: For anti-inflammatory studies, monocytic cell lines such as THP-1 (differentiated into macrophages) or RAW 264.7 are recommended. For anti-cancer investigations, cell lines with constitutively active NF-κB signaling, such as the breast cancer cell line MDA-MB-231 or the pancreatic cancer cell line Panc-1, are suitable models.

Q3: What is the optimal solvent and storage condition for this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in aqueous media can be a concern. It is advisable to prepare fresh dilutions in pre-warmed cell culture medium immediately before each experiment. Preliminary stability tests, such as incubating this compound in medium for various time points and analyzing its integrity by HPLC, are recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in dose-response assays 1. Inconsistent cell seeding density.2. Degradation of this compound in culture medium.3. Pipetting errors.1. Ensure a homogenous single-cell suspension before seeding and verify cell counts.2. Prepare fresh this compound dilutions for each experiment and minimize the time between dilution and addition to cells.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
No observable effect at expected concentrations 1. This compound is inactive in the chosen cell line.2. Insufficient incubation time.3. This compound precipitated out of solution.1. Test a panel of cell lines with varying sensitivities.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.3. Visually inspect the culture wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (if compatible with cells).
High background in ELISA or Western blot 1. Insufficient washing steps.2. Non-specific antibody binding.3. High concentration of primary or secondary antibody.1. Increase the number and duration of washing steps.2. Use a suitable blocking buffer (e.g., 5% BSA or non-fat milk) for an adequate duration.3. Titrate the primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio.
Unexpected cytotoxicity in control cells 1. High concentration of DMSO.2. Contamination of cell culture.3. Issues with the cell line itself.1. Ensure the final DMSO concentration does not exceed 0.1%. Run a vehicle control with the same DMSO concentration as the highest this compound dose.2. Regularly test for mycoplasma contamination and practice sterile cell culture techniques.3. Perform cell line authentication to ensure you are working with the correct cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
MDA-MB-231Human Breast Cancer15.2 ± 2.1
Panc-1Human Pancreatic Cancer22.5 ± 3.4
RAW 264.7Murine Macrophage35.8 ± 4.5
THP-1 (differentiated)Human Monocyte41.3 ± 5.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibition pIkB->IkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition Gene Inflammatory Gene Transcription NFkB_nuc->Gene

Caption: Hypothetical signaling pathway of this compound action.

G start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound (serial dilutions) adhere->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read end End read->end G start High variability in results? check_seeding Check cell seeding consistency start->check_seeding Yes check_compound Is this compound solution freshly prepared? check_seeding->check_compound prepare_fresh Prepare fresh dilutions before each experiment check_compound->prepare_fresh No check_pipettes Calibrate pipettes check_compound->check_pipettes Yes prepare_fresh->check_pipettes retry Retry experiment check_pipettes->retry

Lasiokaurinin stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of lasiokaurinin stock solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should solid this compound be stored?

A2: Solid this compound powder should be stored at -20°C, sealed in a container, and placed in a dry, well-ventilated environment.[2]

Q3: What are the recommended storage conditions for a this compound stock solution?

A3: Based on the stability data for the related compound Lasiokaurin, it is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month).[1] The solution should be protected from light.[1]

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of high-purity DMSO.[1] Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1] Once completely dissolved, the solution can be diluted to the final desired concentration with the appropriate solvent or cell culture medium.

Q5: Is it necessary to filter-sterilize the this compound stock solution?

A5: For cell culture experiments, it is highly recommended to sterilize the stock solution. This can be achieved by filtering it through a 0.22 µm syringe filter.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder does not dissolve completely. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Add a small amount of additional solvent (e.g., DMSO).- Try gentle warming or sonication to aid dissolution.[1]- Ensure the solvent is at room temperature before use.
Precipitate forms after adding the stock solution to aqueous media. - The final concentration of the organic solvent (e.g., DMSO) is too high.- The compound has limited solubility in the aqueous buffer.- Decrease the volume of the stock solution added to the media.- Prepare a more dilute stock solution to minimize the amount of organic solvent introduced.- Perform a serial dilution of the stock solution in the aqueous media.
Inconsistent experimental results. - Degradation of the stock solution due to improper storage.- Repeated freeze-thaw cycles.- Ensure the stock solution is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[1]- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1]
Observed cytotoxicity not related to the compound's activity. - The concentration of the solvent (e.g., DMSO) is toxic to the cells.- Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically <0.5%).- Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.

Quantitative Data Summary

The following table summarizes the available data for the related compound, Lasiokaurin, which can be used as a reference for handling this compound.

Parameter Solvent/Condition Value Reference
Solubility DMSO100 mg/mL[1]
Stock Solution Storage (Long-term) -80°CUp to 6 months[1]
Stock Solution Storage (Short-term) -20°CUp to 1 month[1]
Solid Compound Storage -20°CNot specified[2]

Experimental Workflow

Lasiokaurinin_Stock_Solution_Workflow This compound Stock Solution Preparation and Storage Workflow cluster_preparation Preparation cluster_storage Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate (if needed) dissolve->vortex filter 4. Filter Sterilize (0.22 µm filter) vortex->filter aliquot 5. Aliquot into single-use vials filter->aliquot store_short 6a. Store at -20°C (Short-term, <1 month) aliquot->store_short store_long 6b. Store at -80°C (Long-term, <6 months) aliquot->store_long

Caption: Workflow for preparing and storing this compound stock solutions.

References

Technical Support Center: Lasiokaurinin Experiments & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lasiokaurinin in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and prevent cell culture contamination, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture experiments involving this compound?

A1: While this compound itself is not a source of contamination, experiments using it are susceptible to the same common contaminants that affect all cell culture work. These are broadly categorized as biological and chemical contaminants.[1][2][3]

  • Biological Contaminants:

    • Bacteria: These are the most frequent contaminants and can be identified by a sudden drop in pH (media turning yellow), turbidity (cloudiness) in the culture medium, and the presence of small, motile particles when viewed under a microscope.[2][4]

    • Yeast: Yeast contamination appears as small, budding, spherical, or oval particles that can be seen under the microscope. The culture medium may become turbid, and the pH might increase as the contamination progresses.[5]

    • Mold: Molds are characterized by the formation of filamentous structures (hyphae) in the culture. Fungal spores are common in the air and can easily enter cultures if aseptic technique is not strictly followed.[5]

    • Mycoplasma: This is a particularly insidious type of bacterial contamination as it often does not cause visible turbidity or pH changes.[1] Mycoplasma can alter cell metabolism, growth rates, and gene expression, significantly impacting experimental results.[1]

    • Viruses: Viral contamination is difficult to detect without specialized techniques like PCR or electron microscopy.[1][5]

    • Cross-contamination: This occurs when a different cell line is unintentionally introduced into the culture, leading to inaccurate results.

  • Chemical Contaminants: These are non-living substances that can adversely affect your cells.

    • Endotoxins: These are by-products of gram-negative bacteria and can be present in water, sera, and other media components.[3]

    • Impurities in Media and Reagents: Media, sera, and supplements can sometimes contain chemical impurities.[2]

    • Residues: Detergents and disinfectants used to clean labware and equipment can leave residues that are toxic to cells.[1]

Q2: How can I detect contamination in my this compound cell cultures?

A2: Regular and careful observation of your cell cultures is the first line of defense. Specific detection methods vary depending on the suspected contaminant.

Contaminant TypeDetection Methods
Bacteria Daily microscopic observation for motile particles.[4] Check for turbidity and a sudden drop in pH (yellowing of media).[2][4] Gram staining can help identify the type of bacteria.
Yeast Microscopic observation for budding, oval-shaped particles. Monitoring for turbidity and a potential increase in pH.[5]
Mold Visual inspection for filamentous growth (hyphae). Microscopic examination can confirm the presence of fungal structures.
Mycoplasma Since it's not typically visible, specific testing is required. Common methods include PCR-based assays, DNA staining (e.g., Hoechst stain), and ELISA kits.[1] Routine testing for mycoplasma is highly recommended.[1]
Viruses Difficult to detect. Methods include electron microscopy, ELISA, and PCR with specific viral primers.[1][5]
Cross-contamination Cell line authentication through techniques like Short Tandem Repeat (STR) profiling is the definitive method.
Chemical Contaminants Often detected through unexpected changes in cell growth, morphology, or inconsistent experimental results. Testing of raw materials (media, serum) for endotoxins may be necessary.[3]

Q3: What should I do if I suspect my cultures are contaminated?

A3: If you suspect contamination, it is crucial to act quickly to prevent it from spreading.

  • Isolate: Immediately move the suspected contaminated flasks or plates to a designated quarantine area or a separate incubator.[2]

  • Verify: Examine the culture under a microscope to try and identify the contaminant.

  • Discard: For most bacterial, yeast, and mold contaminations, the best course of action is to discard the contaminated cultures by autoclaving them.

  • Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated cultures.[2]

  • Investigate: Try to determine the source of the contamination to prevent future occurrences. Review your aseptic technique and check your reagents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Cloudy media, pH drop (yellow) Bacterial contaminationIsolate and discard the culture. Decontaminate the work area and equipment. Review aseptic technique. Check for contamination in media and reagents.
Filamentous growth in culture Mold contaminationIsolate and discard the culture immediately. Thoroughly clean and disinfect the incubator and biosafety cabinet. Check air filters in the lab and hood.
Small, budding particles visible Yeast contaminationIsolate and discard the culture. Decontaminate all surfaces and equipment. Review personal hygiene and aseptic technique.
Cells growing slowly, altered morphology, but media looks clear Mycoplasma contaminationQuarantine the cell line. Test for mycoplasma using a reliable method (PCR, DNA stain). If positive, discard the culture and all related stocks. If the cell line is irreplaceable, consider mycoplasma elimination treatments, but be aware these can affect cell physiology.
Inconsistent results from this compound treatment Underlying cryptic contamination (mycoplasma, virus) or chemical contaminationTest for mycoplasma. Use high-purity water and certified, high-quality reagents. Ensure all labware is thoroughly rinsed to remove detergent residues.
Healthy-looking cells suddenly die after adding this compound Cytotoxicity of this compound at the tested concentration. Chemical reaction between this compound and a media component. Contamination introduced during the experiment.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Review the experimental protocol to ensure no incompatible substances are mixed. Re-evaluate aseptic technique during the addition of the compound.

Experimental Protocols

Protocol: Basic Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol: Mycoplasma Detection by PCR

This protocol provides a general overview of detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

  • Sample Preparation:

    • Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 3 days without antibiotics.

    • Centrifuge the supernatant to pellet any cells and debris.

    • Transfer the supernatant to a new tube. This will be your test sample.

  • DNA Extraction (if required by the kit):

    • Follow the kit's protocol to extract DNA from the supernatant. This step may involve boiling or using a DNA extraction buffer.

  • PCR Amplification:

    • Prepare the PCR reaction mix according to the kit's instructions. This will typically include a master mix containing Taq polymerase, dNTPs, and primers specific for mycoplasma 16S rRNA genes.

    • Add a small volume of your sample DNA to the reaction mix.

    • Include a positive control (mycoplasma DNA provided in the kit) and a negative control (sterile water).

    • Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.

  • Gel Electrophoresis:

    • Prepare an agarose (B213101) gel (typically 1.5-2%).

    • Load the PCR products (your sample, positive control, and negative control) into the wells of the gel.

    • Run the gel until the dye front has migrated an appropriate distance.

    • Visualize the DNA bands under UV light.

  • Interpretation:

    • A band of the expected size in your sample lane (matching the positive control) indicates mycoplasma contamination.

    • No band in your sample lane and a band in the positive control lane indicates a negative result.

    • A band in the negative control lane indicates contamination of your PCR reagents.

Visual Guides

Contamination_Troubleshooting_Workflow start Suspected Contamination in this compound Experiment observe Microscopic Observation (Morphology, Motility, Turbidity, pH) start->observe isolate Isolate Culture Immediately observe->isolate identify Identify Potential Contaminant isolate->identify bacterial Bacterial Contamination identify->bacterial Turbidity, pH drop, motile particles fungal Fungal (Yeast/Mold) Contamination identify->fungal Filaments or budding particles mycoplasma Suspected Mycoplasma (No visible signs, but altered cell behavior) identify->mycoplasma Altered cell growth, no visible microbes unknown Contaminant Unidentified identify->unknown Unsure discard_decontaminate Discard Culture via Autoclave & Decontaminate Workspace/Incubator bacterial->discard_decontaminate fungal->discard_decontaminate mycoplasma_test Perform Mycoplasma Test (PCR/Stain) mycoplasma->mycoplasma_test unknown->discard_decontaminate review_protocol Review Aseptic Technique & Reagent Sterility discard_decontaminate->review_protocol positive Positive Result mycoplasma_test->positive negative Negative Result mycoplasma_test->negative positive->discard_decontaminate negative->review_protocol end Resume Experiments with New Stock review_protocol->end

Caption: Workflow for troubleshooting cell culture contamination.

General_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Activates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Modulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: A general signaling pathway potentially affected by this compound.

Aseptic_Technique_Workflow start Start Cell Culture Work personal_hygiene Personal Hygiene: - Wear lab coat and gloves - Wash hands thoroughly start->personal_hygiene prepare_hood Prepare Biosafety Cabinet: - Turn on UV (if applicable, then off) - Turn on blower - Disinfect surfaces with 70% ethanol (B145695) prepare_materials Prepare Materials: - Spray all items with 70% ethanol before placing in hood prepare_hood->prepare_materials work_in_hood Perform Cell Culture Manipulations: - Work in the center of the hood - Avoid rapid movements - Do not talk, sing, or cough over open vessels prepare_materials->work_in_hood personal_hygiene->prepare_hood handle_reagents Handle Reagents Properly: - Use sterile pipettes for each reagent - Do not leave bottles open - Wipe down bottles after use work_in_hood->handle_reagents incubate Incubate Cultures handle_reagents->incubate cleanup Clean Up: - Discard waste properly - Disinfect hood surfaces again incubate->cleanup end End of Session cleanup->end

Caption: Workflow for maintaining aseptic technique in cell culture.

References

Technical Support Center: Lasiokaurinin and Bell-Shaped Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering bell-shaped (or biphasic) dose-response curves in their experiments with the natural compound Lasiokaurinin. The information provided here is designed to help you troubleshoot your experiments, understand the potential underlying mechanisms, and design follow-up studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a bell-shaped dose-response curve with this compound in our cell-based assays. At low concentrations, we see a stimulatory effect, but at higher concentrations, the effect is inhibitory. Is this a common phenomenon?

A1: Yes, this is a well-documented phenomenon known as a biphasic or bell-shaped dose-response, often referred to as hormesis.[1][2][3] With many substances, a low dose can elicit a stimulatory or beneficial response, while a high dose produces an inhibitory or toxic effect.[4] This is not necessarily an experimental artifact but may reflect complex biological activities of the compound.

Q2: What could be the potential mechanisms behind the bell-shaped dose-response curve observed with this compound?

A2: A bell-shaped dose-response curve can arise from several mechanisms:

  • Receptor-mediated effects: this compound might interact with multiple receptor subtypes, some with high affinity (leading to stimulation at low doses) and others with lower affinity (leading to inhibition at high doses).[5]

  • Activation of opposing signaling pathways: The compound could activate one signaling pathway at low concentrations and a counteracting pathway at higher concentrations.[6]

  • Cellular stress responses: Low doses of a compound can induce a protective stress response, leading to a temporary increase in cell viability or function, while higher doses overwhelm these protective mechanisms and induce toxicity.[7][8]

  • Enzyme kinetics: If this compound interacts with an enzyme that has both activating and inhibitory binding sites with different affinities, a bell-shaped curve can be observed.

Q3: How should we determine the optimal concentration of this compound for our experiments?

A3: The optimal concentration will depend on the specific biological question you are asking. It is crucial to perform a full dose-response curve to identify the concentrations that produce the maximal stimulatory effect, the half-maximal effective concentration (EC50) for the stimulatory phase, the concentration at which the effect returns to baseline, and the half-maximal inhibitory concentration (IC50) for the inhibitory phase.[9] The choice of concentration will then be dictated by whether you are interested in the stimulatory or inhibitory properties of this compound.

Troubleshooting Guides

Issue 1: High variability between replicate experiments showing a bell-shaped response.

  • Possible Cause: Inconsistent cell density, passage number, or metabolic state. The cellular response to hormetic compounds can be highly sensitive to initial conditions.

    • Troubleshooting Step: Standardize cell seeding density and use cells within a narrow passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Possible Cause: Instability or precipitation of this compound at higher concentrations.

    • Troubleshooting Step: Visually inspect the treatment media for any signs of precipitation. Perform a solubility test for this compound in your specific cell culture medium. Consider using a vehicle control with the same concentration of solvent used for the highest this compound concentration.

Issue 2: The peak of the bell-shaped curve shifts between experiments.

  • Possible Cause: Minor variations in incubation time. The kinetics of the cellular response can influence the observed dose-response relationship.

    • Troubleshooting Step: Perform a time-course experiment at a few key concentrations (e.g., one on the rising phase, one at the peak, and one on the descending phase of the curve) to determine the optimal and most stable time point for your assay.

  • Possible Cause: Interaction with serum components in the culture medium.

    • Troubleshooting Step: If feasible for your cell type, repeat the dose-response experiment in serum-free or reduced-serum medium to see if the shape of the curve is altered.

Experimental Protocols

Protocol 1: Standard Dose-Response Curve for Cell Viability (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and identify a potential bell-shaped dose-response.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability relative to the vehicle control against the log of the this compound concentration.

Quantitative Data Presentation

When presenting data from dose-response experiments with this compound, it is important to capture the key parameters of the bell-shaped curve.

Table 1: Hypothetical Dose-Response Parameters for this compound in Two Cell Lines

ParameterCell Line ACell Line B
Peak Stimulatory Concentration 50 nM100 nM
Maximal Stimulation (% of Control) 145%130%
EC50 (Stimulatory Phase) 10 nM25 nM
Concentration at Baseline Response 500 nM1 µM
IC50 (Inhibitory Phase) 10 µM15 µM

Visualizations

Diagram 1: Hypothetical Signaling Pathway for a Bell-Shaped Dose-Response

This diagram illustrates a potential mechanism where this compound at low concentrations activates a pro-survival pathway, while at high concentrations, it activates an apoptotic pathway.

G cluster_low Low this compound Concentration cluster_high High this compound Concentration Low this compound Low this compound Receptor_A High-Affinity Receptor Low this compound->Receptor_A Pro_Survival Pro-Survival Pathway (e.g., Akt/ERK) Receptor_A->Pro_Survival Cell_Proliferation Cell Proliferation Pro_Survival->Cell_Proliferation High this compound High this compound Receptor_B Low-Affinity Receptor High this compound->Receptor_B Apoptotic Apoptotic Pathway (e.g., JNK/p38) Receptor_B->Apoptotic Cell_Death Cell Death Apoptotic->Cell_Death

Caption: Dual receptor activation by this compound.

Diagram 2: Experimental Workflow for Investigating a Bell-Shaped Curve

This diagram outlines a logical workflow for follow-up experiments after observing a bell-shaped dose-response.

G A Initial Observation: Bell-Shaped Dose-Response B Confirm with Orthogonal Assay (e.g., CellTiter-Glo, Crystal Violet) A->B C Time-Course Experiment B->C D Mechanism of Action Studies C->D E Western Blot for Signaling Pathways (e.g., Akt, ERK, JNK, p38) D->E Phospho-protein levels F Receptor Binding Assay D->F Identify molecular target G Gene Expression Analysis D->G Transcriptional changes

Caption: Workflow for mechanistic studies.

Diagram 3: Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide for troubleshooting inconsistent results.

G rect_node rect_node start Inconsistent Bell-Shaped Curve? q1 Check for Compound Precipitation start->q1 a1_yes Optimize Solvent/Concentration q1->a1_yes Yes q2 Review Cell Culture Consistency q1->q2 No end_node Re-run Experiment a1_yes->end_node a2_yes Standardize Passage # and Seeding Density q2->a2_yes Inconsistent q3 Assess Assay Time Point q2->q3 Consistent a2_yes->end_node a3_yes Perform Time-Course Experiment q3->a3_yes Variable q3->end_node Consistent a3_yes->end_node

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lasiokaurinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Lasiokaurinin, an ent-kaurane diterpenoid with significant therapeutic potential. Due to its chemical nature, this compound is anticipated to present bioavailability challenges that can affect the reproducibility and success of in vivo studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a naturally occurring ent-kaurane diterpenoid isolated from plants of the Isodon (formerly Rabdosia) genus. Diterpenoids from this class have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. While specific research on this compound is ongoing, its structural similarity to other bioactive kaurane (B74193) diterpenoids suggests its potential in these therapeutic areas.

Q2: What are the primary challenges when using this compound for in vivo experiments?

A2: The principal challenge for in vivo studies with this compound, like many other diterpenoids, is its expected low aqueous solubility.[1][2] This poor solubility can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and leading to inconsistent experimental outcomes.

Q3: What are the known physicochemical properties of this compound?

Q4: Are there any established methods to improve the bioavailability of compounds like this compound?

A4: Yes, several formulation strategies have been successfully employed to enhance the oral bioavailability of poorly soluble compounds, including other diterpenoids. These methods can be broadly categorized into:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in a solid state can enhance its wettability and dissolution.[8][9]

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10]

  • Complexation: The use of cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of guest molecules like this compound.[11][12]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve its solubility, stability, and absorption characteristics.[13][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Inconsistent or no observable in vivo efficacy Poor Bioavailability: this compound may not be reaching systemic circulation in sufficient concentrations.1. Optimize the vehicle: Start with simple co-solvent or surfactant-based systems before moving to more complex formulations. (See Protocol 1) 2. Enhance Solubility/Dissolution: Employ formulation strategies such as solid dispersions, nanoparticle formulations, or cyclodextrin (B1172386) complexation. (See Protocols 2, 3, and 4) 3. Conduct a Pilot Pharmacokinetic (PK) Study: Determine the plasma concentration of this compound after administration to confirm systemic exposure. (See Protocol 5)
Difficulty in preparing a homogenous dosing solution/suspension Low Aqueous Solubility: this compound is likely poorly soluble in aqueous vehicles.1. Use a Co-solvent System: A mixture of a biocompatible organic solvent (e.g., DMSO, ethanol, PEG 400) and an aqueous buffer or saline can be effective. Ensure the final concentration of the organic solvent is non-toxic to the animal model. 2. Prepare a Surfactant-based Formulation: Use non-ionic surfactants like Tween® 80 or Cremophor® EL to create a micellar solution or a fine emulsion. 3. Formulate a Nanosuspension: If a solution cannot be achieved, creating a nanosuspension with a small and uniform particle size can improve dose consistency.
High variability in experimental results between animals Inconsistent Drug Absorption: This can be due to poor formulation, leading to variable dissolution in the gastrointestinal tract.1. Improve Formulation Homogeneity: Ensure the dosing formulation is a true solution or a very fine, stable suspension. For suspensions, vortex thoroughly before each administration. 2. Consider a More Advanced Formulation: Lipid-based formulations like SEDDS can reduce the variability in absorption. 3. Standardize Dosing Procedure: Ensure consistent oral gavage technique and volume across all animals.
Precipitation of the compound upon dilution with aqueous media "Springing Out" Effect: The compound is soluble in the initial solvent but precipitates when it comes into contact with the aqueous environment of the GI tract.1. Use a Stabilizer: Incorporate a hydrophilic polymer (e.g., PVP, HPMC) in the formulation to act as a precipitation inhibitor. 2. Formulate as a Solid Dispersion: This can maintain the drug in an amorphous state, which has a higher apparent solubility. (See Protocol 2) 3. Cyclodextrin Complexation: The hydrophilic exterior of the cyclodextrin can shield the hydrophobic drug from the aqueous environment until it is released. (See Protocol 4)

Quantitative Data Summary

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Compounds

Formulation StrategyTypical Fold Increase in BioavailabilityAdvantagesDisadvantagesReferences
Solid Dispersion 2 to 10-foldHigh drug loading possible; established manufacturing techniques.Potential for drug recrystallization and stability issues.[9]
Nanoparticles 3 to 7-foldImproved solubility and dissolution; potential for targeted delivery.More complex manufacturing process; potential for toxicity of nanomaterials.[13]
Cyclodextrin Complexation 2 to 5-foldSignificant increase in aqueous solubility; well-established safety profile for many cyclodextrins.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses.[12]
Self-Emulsifying Drug Delivery Systems (SEDDS) 3 to 8-foldEnhanced solubility and lymphatic uptake, bypassing first-pass metabolism.Potential for GI side effects; limited to lipid-soluble drugs.[10]

Table 2: Example Pharmacokinetic Parameters of Related Diterpenoids in Rats

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Enmein15.6 ± 4.20.535.8 ± 8.7
Epinodosin8.9 ± 2.10.821.4 ± 5.3
Isodocarpin12.3 ± 3.50.628.1 ± 6.9
Data is generalized from a study on Rabdosia serra extract and should be considered as an estimation for this compound.

Experimental Protocols

Protocol 1: Preparation of a Simple Co-solvent Vehicle for Oral Gavage
  • Solubilize this compound: Dissolve this compound in a minimal amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of Ethanol and Polyethylene Glycol 400 (PEG 400).

  • Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Dilution: Slowly add a pre-warmed aqueous vehicle (e.g., saline or a 5% dextrose solution) to the organic solution while vortexing to achieve the final desired concentration.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent is within the acceptable toxicological limits for the animal model (e.g., <5% DMSO for mice).

  • Administration: Administer the formulation immediately after preparation to avoid precipitation.

Protocol 2: Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier, such as Polyvinylpyrrolidone K30 (PVP K30), in a common volatile organic solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).[9]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Reconstitution: For dosing, the solid dispersion powder can be suspended in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose solution).

Protocol 3: Formulation of this compound-Loaded Nanoparticles via Nanoprecipitation
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 188 or polyvinyl alcohol (PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent by stirring at room temperature for several hours or by rotary evaporation.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove the excess stabilizer and unencapsulated drug.

  • Resuspension: Resuspend the purified nanoparticles in an appropriate vehicle for administration.

Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading
  • Mixing: Mix this compound and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:2 molar ratio in a mortar.[11]

  • Kneading: Add a small amount of a water-ethanol (1:1 v/v) solution to the mixture to form a paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder.

  • Dissolution: The resulting powder should have enhanced aqueous solubility and can be dissolved in water or saline for administration.

Protocol 5: Pilot Pharmacokinetic Study in Mice
  • Dosing: Administer the formulated this compound to a cohort of mice (n=3-5 per time point) via oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Quantification: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[15][16]

  • Data Analysis: Plot the plasma concentration of this compound versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

G cluster_challenges Challenges with this compound cluster_solutions Formulation Strategies Challenge1 Low Aqueous Solubility Challenge2 Poor Oral Bioavailability Challenge1->Challenge2 Challenge3 Inconsistent In Vivo Results Challenge2->Challenge3 Sol1 Solid Dispersion Challenge2->Sol1 Sol2 Nanoparticles Challenge2->Sol2 Sol3 Cyclodextrin Complex Challenge2->Sol3 Sol4 SEDDS Challenge2->Sol4

Caption: Key challenges and formulation strategies for this compound.

G cluster_workflow Experimental Workflow A Problem Identification: Low Bioavailability B Formulation Development (e.g., Solid Dispersion) A->B C In Vitro Characterization (Solubility, Dissolution) B->C D In Vivo Pilot PK Study C->D E Efficacy Studies D->E

Caption: A typical workflow for improving this compound's bioavailability.

G This compound This compound Dissolution Dissolution This compound->Dissolution Carrier Hydrophilic Carrier (e.g., PVP K30) Carrier->Dissolution Solvent Organic Solvent Solvent->Dissolution Evaporation Solvent Evaporation Dissolution->Evaporation SolidDispersion Solid Dispersion Evaporation->SolidDispersion Pulverization Pulverization SolidDispersion->Pulverization FinalProduct Fine Powder Pulverization->FinalProduct

Caption: Process for preparing a solid dispersion of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing methods for the separation of Lasiokaurinin from complex mixtures of related diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating this compound from other diterpenoids?

A1: The primary challenges stem from the structural similarity of kaurane (B74193) diterpenoids often found alongside this compound in natural extracts, particularly from Isodon species. These compounds can have very similar polarities and chromatographic behaviors, leading to co-elution and poor resolution. Specifically, separating this compound from compounds like Oridonin, Epinodosin, and Lasiodonin can be difficult due to their shared core structure.[1][2]

Q2: Which chromatographic techniques are most effective for this compound separation?

A2: High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, and High-Speed Counter-Current Chromatography (HSCCC) are two of the most powerful techniques for this purpose.[3] HSCCC is advantageous as it avoids irreversible adsorption onto a solid support, leading to high recovery rates.[3] HPLC, especially with modern high-resolution columns, offers excellent separation efficiency.

Q3: How do I select an appropriate solvent system for HSCCC separation of diterpenoids?

A3: The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. A common and effective system for diterpenoids is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio of these solvents depends on the specific polarity of the target compound and its impurities. A good starting point for kaurane diterpenoids is a system in the ratio of n-hexane-ethyl acetate-methanol-water (e.g., 1:2:1:2, v/v).[3]

Q4: What are the typical purity and yield I can expect from a single-step HSCCC separation of a kaurane diterpenoid?

A4: For a closely related kaurane diterpenoid, Oridonin, a single-step preparative HSCCC separation has been reported to yield purities as high as 97.8%.[3] Yields will vary depending on the initial concentration of this compound in the crude extract and the optimization of the separation parameters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column packing.Use a column with high-purity silica (B1680970) and effective end-capping. Adjust the mobile phase pH to suppress the ionization of the analyte.
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Use tubing with a smaller internal diameter and ensure all fittings are properly connected.
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient profile or the ratio of organic solvent to water in an isocratic elution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).
Unsuitable stationary phase.Select a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl phase instead of a standard C18).
Fluctuating Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.
Temperature variations.Use a column oven to maintain a stable temperature.
Column degradation.Flush the column regularly and replace it if performance does not improve.
HSCCC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Stationary Phase Retention Inappropriate solvent system.Select a solvent system where the partition coefficient (K) of the target compound is between 0.5 and 2.
Flow rate is too high.Reduce the flow rate of the mobile phase.
Sample Emulsification High concentration of surfactants in the crude extract.Pre-treat the sample to remove interfering substances (e.g., through liquid-liquid extraction or solid-phase extraction).
Broad Peaks Sample overload.Reduce the amount of sample injected.
Non-optimal flow rate.Optimize the flow rate; a lower flow rate can sometimes improve peak shape but will increase run time.

Experimental Protocols

Preparative HSCCC for the Separation of Kaurane Diterpenoids

This protocol is adapted from a successful method for the separation of Oridonin, a structurally similar kaurane diterpenoid, and can be used as a starting point for the purification of this compound.

1. Preparation of Two-Phase Solvent System and Sample Solution:

  • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v/v/v) .

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper (stationary phase) and lower (mobile phase) layers by sonication before use.

  • Dissolve the crude extract containing this compound in a small volume of the lower phase to prepare the sample solution.

2. HSCCC Instrument Setup and Operation:

  • Apparatus: A preparative HSCCC instrument.

  • Column Filling: Fill the entire column with the upper phase (stationary phase).

  • Rotation Speed: Set the revolution speed of the centrifuge to the desired value (e.g., 800-1000 rpm).

  • Mobile Phase Pumping: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

  • Equilibration: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Inject the prepared sample solution into the column.

  • Elution and Fraction Collection: Continuously pump the mobile phase and collect fractions at regular intervals.

  • Monitoring: Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

3. Analysis of Fractions:

  • Analyze the collected fractions by analytical HPLC or TLC to identify the fractions containing the purified this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Quantitative Data from a Representative Kaurane Diterpenoid Separation (Oridonin)
ParameterValue
Sample Loading 200 mg of crude extract
Solvent System n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v)
Amount of Purified Compound 120 mg
Purity 97.8%
Reference [3]

Visualizations

Experimental Workflow for HSCCC Separation

HSCCC_Workflow A Solvent System Preparation C HSCCC System Equilibration A->C B Sample Preparation D Sample Injection B->D C->D E Elution & Fraction Collection D->E F Fraction Analysis (HPLC/TLC) E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Purified This compound H->I

Caption: Workflow for the separation of this compound using HSCCC.

Logical Relationship in Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed Q1 Is the peak shape consistently poor? Start->Q1 A1 Check for column degradation or contamination Q1->A1 Yes Q2 Does reducing sample concentration help? Q1->Q2 No A2 Indicates column overload Q2->A2 Yes Q3 Is the mobile phase pH appropriate? Q2->Q3 No A3 Adjust pH to suppress analyte ionization Q3->A3 No A4 Consider extra-column effects (dead volume) Q3->A4 Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

Lasiokaurinin's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continuously seeking novel compounds with potent and selective anticancer activity. Lasiokaurinin, a natural diterpenoid, has emerged as a promising candidate, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to offer valuable insights for further research and development.

Executive Summary

This compound (LAS) exhibits potent cytotoxic effects, primarily in breast cancer cell lines, by inducing G2/M phase cell cycle arrest and apoptosis. The underlying mechanism of action is linked to the inhibition of key signaling pathways, including the PLK1, PI3K/Akt/mTOR, and STAT3 pathways. This guide summarizes the available quantitative data on its cytotoxic activity, details the experimental protocols for its evaluation, and provides visual representations of the involved signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Effects of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The cytotoxic effects of this compound have been evaluated in several breast cancer cell lines, with the following IC50 values reported:

Cell LineCancer TypeIncubation TimeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer24h10.32
48h6.58
MDA-MB-468Triple-Negative Breast Cancer24h12.14
48h7.92
MCF7ER-Positive Breast Cancer24h15.26
48h9.88
SK-BR-3HER2-Positive Breast CancerNot Specified~1-5
BT-549Triple-Negative Breast CancerNot Specified~1-5
T-47DER-Positive Breast CancerNot Specified~1-5

Note: The IC50 values for SK-BR-3, BT-549, and T-47D are reported as a range based on available literature.[2][3] this compound has been shown to have a weaker inhibitory effect on normal breast cells compared to breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.2–50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24h, 48h).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using a dose-response curve.

Apoptosis Analysis (Flow Cytometry)

Apoptosis is a form of programmed cell death. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence intensity.

Cell Cycle Analysis (Flow Cytometry)

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been shown to induce cell cycle arrest at the G2/M phase.

Protocol:

  • Cell Treatment: Treat cells with this compound at the indicated concentrations.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. This method was used to investigate the effect of this compound on the expression of proteins involved in the PLK1, PI3K/Akt/mTOR, and STAT3 signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PLK1, p-PLK1, CDC25C, p-AKT, AKT, Cyclin B1, CDC2, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows.

Lasiokaurinin_Signaling_Pathway cluster_plk1 PLK1 Pathway cluster_pi3k PI3K/Akt/mTOR & STAT3 Pathways LAS This compound PLK1 PLK1 LAS->PLK1 inhibits CDC25C CDC25C PLK1->CDC25C activates AKT p-AKT PLK1->AKT activates CyclinB1_CDC2 Cyclin B1 / CDC2 CDC25C->CyclinB1_CDC2 activates G2M_Arrest G2/M Arrest CyclinB1_CDC2->G2M_Arrest promotes Apoptosis_PLK1 Apoptosis G2M_Arrest->Apoptosis_PLK1 LAS2 This compound PI3K PI3K LAS2->PI3K inhibits STAT3 p-STAT3 LAS2->STAT3 inhibits Akt_mTOR Akt / mTOR PI3K->Akt_mTOR activates Proliferation Cell Proliferation Akt_mTOR->Proliferation promotes STAT3->Proliferation promotes Apoptosis_PI3K Apoptosis

Caption: this compound's impact on PLK1, PI3K/Akt/mTOR, and STAT3 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Cytotoxicity & Mechanistic Assays Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Caption: General experimental workflow for validating this compound's cytotoxic effects.

References

Lasiokaurinin Structure-Activity Relationship: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Lasiokaurinin Derivatives and Their Therapeutic Potential

This compound, a naturally occurring ent-kaurane diterpenoid, has garnered significant attention in the scientific community for its diverse and potent biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Comparative Analysis of Biological Activities

The therapeutic efficacy of this compound and its analogs is intrinsically linked to their chemical structures. Modifications to the core this compound scaffold have been shown to significantly influence their cytotoxic and antimicrobial potencies. The following tables summarize the quantitative data from key studies, offering a clear comparison of the performance of different derivatives.

Cytotoxic Activity of this compound Derivatives

The antiproliferative effects of this compound and its synthetic derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Cytotoxicity (IC50, μM) of this compound and its Derivatives against Human Cancer Cell Lines. [1]

CompoundMGC-803 (Gastric Cancer)CaEs-17 (Esophageal Cancer)
This compound (Parent Compound)> 40> 40
Derivative 10 0.47 0.20
Derivative 16 1.891.05
Oridonin (Reference)2.651.88

Lower IC50 values indicate greater cytotoxic activity.

Preliminary SAR studies indicate that modifications at specific positions of the this compound molecule can dramatically enhance its anticancer activity. For instance, the introduction of certain functional groups led to derivative 10 exhibiting the most potent cytotoxicity, with IC50 values of 0.47 μM and 0.20 μM against MGC-803 and CaEs-17 cells, respectively[1]. This highlights the crucial role of specific structural features in conferring the observed biological activity.

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have demonstrated notable antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined for a series of compounds against Gram-positive bacteria.

Table 2: Antimicrobial Activity (MIC, μg/mL) of this compound and its Derivatives. [1]

CompoundStaphylococcus aureus (S. aureus)Bacillus subtilis (B. subtilis)
This compound (Parent Compound)> 128> 128
Derivative 16 2.0 1.0
Oridonin (Reference)6432

Lower MIC values indicate greater antimicrobial activity.

Among the tested compounds, derivative 16 displayed the most promising antimicrobial activity, with MIC values of 2.0 μg/mL against S. aureus and 1.0 μg/mL against B. subtilis[1]. These findings suggest that specific structural modifications can selectively enhance the antimicrobial properties of the this compound scaffold.

Mechanistic Insights and Signaling Pathways

The anticancer effects of this compound and its derivatives are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Studies on the parent compound, Lasiokaurin, have revealed its capacity to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways in triple-negative breast cancer cells[2]. Furthermore, a potent derivative, compound 10 , has been shown to induce apoptosis through a mitochondria-related pathway and cause cell cycle arrest at the S phase[1].

The following diagram illustrates a generalized workflow for the structure-activity relationship studies of this compound, from the initial design and synthesis of derivatives to their comprehensive biological evaluation and mechanistic elucidation.

SAR_Workflow This compound SAR Study Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Mechanistic Studies Start This compound (Parent Compound) Modification Chemical Modification Start->Modification Derivatives Library of this compound Derivatives Modification->Derivatives Purification Purification & Characterization (NMR, MS) Derivatives->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Purification->AntiInflammatory SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis AntiInflammatory->SAR_Analysis Hit_Compound Identification of Potent 'Hit' Compounds SAR_Analysis->Hit_Compound Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Compound->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway

Caption: Workflow for this compound SAR studies.

Experimental Protocols

To ensure the reproducibility and validity of the experimental findings, detailed methodologies for the key assays are provided below.

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MGC-803, CaEs-17)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^4 cells/mL in 100 μL of culture medium per well. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After the 24-hour incubation, replace the medium in each well with 100 μL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for an additional 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial strains (S. aureus, B. subtilis)

  • Mueller-Hinton broth (MHB)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in MHB in a 96-well plate. The final volume in each well should be 50 μL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 × 10^5 CFU/mL in each well.

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well, bringing the total volume to 100 μL. Include a growth control (inoculated broth without compound) and a sterility control (uninoculated broth).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound have revealed that strategic chemical modifications can significantly enhance its therapeutic potential, particularly in the realms of anticancer and antimicrobial applications. The data presented in this guide underscore the importance of specific functional groups and their positions on the this compound scaffold in dictating biological activity. Future research should focus on expanding the library of this compound derivatives and exploring a broader range of biological activities, including anti-inflammatory and antiviral effects. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds, paving the way for the development of novel and effective therapeutic agents.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Lasiokaurinin and Oridonin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available experimental data on the anti-inflammatory properties of the natural compounds Lasiokaurinin and Oridonin reveals significant research on Oridonin's mechanisms of action, while quantitative data on this compound remains limited, precluding a direct, detailed comparison of their efficacy.

This guide synthesizes the current scientific literature to provide researchers, scientists, and drug development professionals with an objective comparison of the anti-inflammatory performance of this compound and Oridonin. While a wealth of information exists for Oridonin, detailing its impact on key inflammatory pathways and providing quantitative measures of its effects, similar data for this compound is sparse.

Executive Summary

Oridonin has been extensively studied and demonstrated to possess potent anti-inflammatory properties. It exerts its effects by inhibiting key inflammatory mediators and modulating critical signaling pathways, including NF-κB, MAPKs, and JAK/STAT. In contrast, while this compound is suggested to have anti-inflammatory potential, primarily through the inhibition of the NF-κB pathway, there is a notable absence of quantitative data, such as IC50 values, for its effects on inflammatory markers. This data gap prevents a robust, head-to-head comparison of the anti-inflammatory potency of these two compounds.

Quantitative Data Comparison

Due to the limited availability of quantitative data for this compound, a direct comparison in a tabular format is not feasible. The following tables summarize the available quantitative data for Oridonin's anti-inflammatory effects.

Table 1: Inhibitory Effect of Oridonin on Inflammatory Mediators

Inflammatory MediatorCell LineStimulantOridonin Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.7LPSVariousIC50 ≈ 7.5 µM[1]
TNF-αRAW 264.7LPS5, 15, 30 µg/mLDose-dependent decrease[2][3]
IL-6RAW 264.7LPS5, 15, 30 µg/mLDose-dependent decrease[2][3]
IL-1βRAW 264.7LPS5, 15, 30 µg/mLDose-dependent decrease[2]

Table 2: Effect of Oridonin on Pro-inflammatory Gene Expression

GeneCell LineStimulantOridonin ConcentrationEffectReference
iNOSRAW 264.7LPSDose-dependentInhibition of expression[1]
COX-2RAW 264.7LPSDose-dependentInhibition of expression[1]
TNF-α mRNARAW 264.7LPS5, 15, 30 µg/mLDose-dependent decrease[2][3]
IL-6 mRNARAW 264.7LPS5, 15, 30 µg/mLDose-dependent decrease[2][3]
IL-1β mRNARAW 264.7LPS5, 15, 30 µg/mLDose-dependent decrease[2]

This compound: Qualitative Anti-Inflammatory Profile

Limited research suggests that this compound possesses anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. One study identified this compound as an inhibitor of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. However, this study did not provide quantitative data to assess the potency of this inhibition. Further research is required to elucidate the detailed mechanisms and quantify the anti-inflammatory efficacy of this compound.

Mechanistic Insights: Signaling Pathways

Oridonin has been shown to modulate multiple signaling pathways involved in the inflammatory response.

  • NF-κB Pathway: Oridonin inhibits the activation of the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes.

  • MAPK Pathway: Oridonin has been observed to suppress the phosphorylation of key components of the MAPK pathway, including p38, ERK, and JNK, in response to inflammatory stimuli.

  • JAK/STAT Pathway: Some studies suggest that Oridonin can also interfere with the JAK/STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.

The following diagram illustrates the key signaling pathways involved in inflammation and the points of intervention for Oridonin.

Inflammation_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK JAK JAK Cytokine_Receptor->JAK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n STAT STAT JAK->STAT phosphorylates STAT_n STAT STAT->STAT_n Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Proinflammatory_Genes AP1->Proinflammatory_Genes STAT_n->Proinflammatory_Genes Oridonin Oridonin Oridonin->MAPK inhibits Oridonin->IKK inhibits Oridonin->STAT inhibits

Figure 1. Key inflammatory signaling pathways and points of inhibition by Oridonin.

Experimental Protocols

This section provides a general overview of the methodologies commonly employed in the cited studies to assess the anti-inflammatory effects of this compound and Oridonin.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is frequently used as an in vitro model for inflammation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Oridonin for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Collect cell culture supernatants after treatment.

  • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or serum.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Block non-specific binding sites.

  • Add standards and samples (supernatants or serum) to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate and wash, then add a substrate solution (e.g., TMB) to develop color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from a standard curve.

Western Blot Analysis

Western blotting is used to detect the protein expression levels of key signaling molecules.

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, β-actin).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensity using densitometry software.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of pro-inflammatory genes.

  • Isolate total RNA from the treated cells.

  • Synthesize complementary DNA (cDNA) by reverse transcription.

  • Perform real-time PCR using gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory effects of a compound in vitro.

Experimental_Workflow cluster_assays Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treat with this compound or Oridonin cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation harvest Harvest Supernatant and Cell Lysates stimulation->harvest griess Griess Assay (NO) harvest->griess elisa ELISA (TNF-α, IL-6) harvest->elisa western Western Blot (NF-κB, MAPK proteins) harvest->western qpcr qPCR (iNOS, COX-2 mRNA) harvest->qpcr end End griess->end elisa->end western->end qpcr->end

Figure 2. General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

Oridonin exhibits well-documented anti-inflammatory effects, supported by a substantial body of experimental evidence demonstrating its ability to suppress pro-inflammatory mediators and modulate key signaling pathways. In contrast, the anti-inflammatory properties of this compound are not as thoroughly characterized, with a significant lack of quantitative data to allow for a direct and meaningful comparison of its efficacy with Oridonin. Future research focusing on generating quantitative data for this compound's anti-inflammatory activity is crucial to fully understand its therapeutic potential and to enable a direct comparison with other anti-inflammatory compounds like Oridonin.

References

Lasiokaurinin Versus Oridonin: A Comparative Analysis of Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals distinct mechanisms and potencies of two promising ent-kaurane diterpenoids in cancer research.

In the ever-evolving landscape of cancer research, natural products continue to be a vital source of novel therapeutic agents. Among these, ent-kaurane diterpenoids have emerged as a promising class of compounds with significant antitumor activities. This guide provides a detailed comparative analysis of two such compounds: Lasiokaurinin and the more extensively studied Oridonin. We will objectively compare their performance based on available experimental data, delve into their mechanisms of action, and provide detailed experimental protocols for the key assays cited.

Comparative Anticancer Activity: A Quantitative Look

The in vitro cytotoxic effects of this compound and Oridonin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
This compound SK-BR-3Breast Cancer1.5972[1]
MDA-MB-231Triple-Negative Breast Cancer2.172[1]
BT-549Breast Cancer2.5872[1]
MCF-7Breast Cancer4.0672[1]
T-47DBreast Cancer4.1672[1]
Oridonin MDA-MB-231Triple-Negative Breast Cancer>5024[2]
MDA-MB-231Triple-Negative Breast Cancer27.5248[2]
MDA-MB-468Triple-Negative Breast Cancer>5024[2]
MDA-MB-468Triple-Negative Breast Cancer23.3148[2]
MCF-7Breast Cancer>5024[2]
MCF-7Breast Cancer20.8448[2]

Notably, this compound demonstrates significantly greater potency against the triple-negative breast cancer cell line MDA-MB-231 compared to Oridonin.[1][2] This suggests that this compound may hold particular promise for this aggressive and difficult-to-treat cancer subtype.

Mechanisms of Action: Divergent Signaling Pathways

Both this compound and Oridonin exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest. However, the underlying molecular mechanisms and the signaling pathways they modulate appear to differ.

This compound: Recent studies have identified Polo-like kinase 1 (PLK1) as a key target of this compound in breast cancer cells.[1] PLK1 is a critical regulator of cell cycle progression, and its inhibition by this compound leads to G2/M phase arrest and subsequent apoptosis.[1] Furthermore, this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway in triple-negative breast cancer cells, a pathway crucial for cell growth, proliferation, and survival.[2]

Oridonin: The anticancer mechanism of Oridonin is more multifaceted and has been more extensively studied. It is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Oridonin can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors. It also modulates several key signaling pathways, including the inhibition of the pro-survival NF-κB and PI3K/Akt pathways, and the activation of the pro-apoptotic JNK pathway.

Signaling Pathway Diagrams

Lasiokaurinin_Pathway cluster_plk1 PLK1 Pathway cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound PLK1 PLK1 This compound->PLK1 inhibits PI3K PI3K This compound->PI3K inhibits CDC25C CDC25C PLK1->CDC25C activates G2M_Arrest G2/M Arrest CyclinB1_CDK1 Cyclin B1/CDK1 Complex CDC25C->CyclinB1_CDK1 activates CyclinB1_CDK1->G2M_Arrest promotes transition to M phase Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: this compound-modulated signaling pathways in cancer cells.

Oridonin_Pathway Oridonin Oridonin ROS ROS Production Oridonin->ROS NFkB NF-κB Oridonin->NFkB inhibits PI3K_Akt PI3K/Akt Oridonin->PI3K_Akt inhibits JNK JNK Oridonin->JNK activates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Survival Cell Survival & Inflammation NFkB->Cell_Survival PI3K_Akt->Cell_Survival Pro_apoptotic_proteins Pro-apoptotic Proteins JNK->Pro_apoptotic_proteins Pro_apoptotic_proteins->Apoptosis

Caption: Oridonin-modulated signaling pathways in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound/Oridonin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Oridonin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the expression levels of key proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins, e.g., PLK1, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with This compound/Oridonin Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Quantification Western_Blot->Protein_Quant Mechanism_Elucidation Mechanism of Action Elucidation IC50_Calc->Mechanism_Elucidation Apoptosis_Quant->Mechanism_Elucidation Protein_Quant->Mechanism_Elucidation

Caption: General experimental workflow for evaluating anticancer compounds.

Conclusion

Both this compound and Oridonin demonstrate significant potential as anticancer agents. However, the available data suggests that this compound may possess superior potency, particularly against triple-negative breast cancer. Their divergent mechanisms of action, with this compound targeting the PLK1 and PI3K/Akt/mTOR pathways and Oridonin having a broader range of effects including ROS production and modulation of NF-κB and JNK pathways, highlight the rich chemical diversity within the ent-kaurane diterpenoid class. Further research, including in vivo studies and exploration of potential synergistic effects with existing chemotherapies, is warranted to fully elucidate the therapeutic potential of these promising natural compounds.

References

Lasiokaurinin: A Natural Compound's Efficacy in Breast Cancer Compared to Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of Lasiokaurinin, a natural diterpenoid compound, and standard chemotherapeutic drugs in the context of breast cancer treatment. This guide provides a detailed analysis of this compound's efficacy, supported by experimental data, and offers insights into its mechanism of action against various breast cancer cell lines.

This compound (LAS), isolated from the plant Isodon lasiocarpus, has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.[1][2] This guide presents a side-by-side comparison of this compound's performance against established chemotherapeutic agents such as Doxorubicin (B1662922), Paclitaxel (B517696), and Cisplatin (B142131).

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and standard chemotherapeutic drugs against three common breast cancer cell lines: MDA-MB-231, MDA-MB-468 (both triple-negative), and MCF-7 (estrogen receptor-positive).

DrugMDA-MB-231 IC50 (µM)MDA-MB-468 IC50 (µM)MCF-7 IC50 (µM)
This compound ~1-5[3]~1-5[3]~1-5[3]
Doxorubicin 0.28 - 6.602[4][5]0.13 - 0.49[4][6]0.14 - 9.908[4][6]
Paclitaxel 0.3[7]Not widely reported3.5[7]
Cisplatin ~8.08 (mM)[8]Not widely reported0.65 - 210.14 (µg/ml)[9][10]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented here is a compilation from multiple sources to provide a comparative range.

Induction of Apoptosis: A Key Anti-Cancer Mechanism

Apoptosis, or programmed cell death, is a desirable outcome of cancer therapy. This compound has been shown to induce apoptosis in breast cancer cells.[3] The table below presents a qualitative and quantitative comparison of the apoptotic effects of this compound and standard chemotherapies.

DrugApoptosis Induction in Breast Cancer Cells
This compound Induces apoptosis in SK-BR-3 and MDA-MB-231 cells in a concentration-dependent manner.[3]
Doxorubicin Induces apoptosis. In MDA-MB-231 cells, treatment with 50, 200, and 800 nM doxorubicin resulted in apoptosis rates of 6.75%, 15%, and 8.25%, respectively. In MCF-7 cells, the same concentrations led to apoptosis rates of 5.8%, 10%, and 13.75%.[5][11]
Paclitaxel Induces apoptosis. In MCF-7 cells, paclitaxel (0-20 ng/ml) caused up to 43% of the cell population to become apoptotic.[12] It also induces programmed cell death in MDA-MB-468 cells.[13]
Cisplatin Induces apoptosis. Silencing of a specific protein (TGIF) in MDA-MB-231 cells significantly increased cisplatin-induced apoptosis.[14] Combined treatment with resveratrol (B1683913) enhanced cisplatin-induced apoptosis in MDA-MB-231 cells.[15]

In Vivo Efficacy: Xenograft Tumor Model

In a preclinical study using a mouse xenograft model with MDA-MB-231 triple-negative breast cancer cells, this compound demonstrated significant tumor growth inhibition. Daily intraperitoneal injections of this compound at doses of 5 mg/kg and 10 mg/kg for 20 days resulted in a notable reduction in tumor volume. The higher dose of this compound (10 mg/kg) exhibited a similar inhibitory effect to the standard chemotherapeutic drug, Docetaxel (10 mg/kg), without causing significant changes in body weight, suggesting a favorable safety profile.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

This compound's Mechanism of Action

This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR and STAT3 signaling pathways.[1][2] By targeting these pathways, this compound can induce cell cycle arrest, apoptosis, and DNA damage in TNBC cells, while also inhibiting cell metastasis.[2]

Lasiokaurinin_Pathway cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K STAT3 STAT3 This compound->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Apoptosis Blockers STAT3->Proliferation

This compound inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways.
Standard Chemotherapeutic Drug Mechanisms

Standard chemotherapeutic drugs operate through different mechanisms to induce cancer cell death.

  • Docetaxel: A member of the taxane (B156437) family, Docetaxel works by stabilizing microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.[3][16]

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug, Cisplatin forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately triggering apoptosis.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MDA-MB-468, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or standard chemotherapeutic drugs for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Drug (this compound or Standard Chemo) A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Add Solubilization Solution (DMSO) D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow of the MTT assay for determining cell viability.
Flow Cytometry for Apoptosis Detection

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and flow cytometry.

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or standard chemotherapeutic drugs for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow A Treat Cells with Drug B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate in Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F

Workflow for detecting apoptosis using flow cytometry.
In Vivo Xenograft Model

  • Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Drug Administration: Randomly assign mice to treatment groups and administer this compound, a standard chemotherapeutic drug (e.g., Docetaxel), or a vehicle control via intraperitoneal injection daily.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as immunohistochemistry, can be performed on the tumor tissues.

Conclusion

This compound demonstrates promising anti-cancer efficacy against breast cancer cells, particularly the aggressive triple-negative subtype. Its in vitro potency, as indicated by its IC50 values, is within a comparable range to some standard chemotherapeutic drugs. Furthermore, its ability to induce apoptosis and inhibit key survival pathways, coupled with its in vivo tumor growth inhibition comparable to Docetaxel but with potentially lower toxicity, positions this compound as a strong candidate for further investigation and development as a novel breast cancer therapeutic. This guide provides a foundational comparison to aid researchers in their ongoing efforts to combat this complex disease.

References

Lasiokaurinin's Biological Activity: A Cross-Validation in Multiple Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Lasiokaurinin, a diterpenoid compound isolated from Isodon species, has demonstrated significant potential as an anti-cancer agent. This guide provides a comprehensive cross-validation of its biological activity through multiple assays, offering a comparative analysis with other relevant compounds. The data is presented to facilitate informed decisions in drug discovery and development.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of this compound and comparator compounds was assessed across a panel of cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeThis compound IC50 (µM)Oridonin (B1677485) IC50 (µM)Paclitaxel IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~1-5[1]See Table 1 in[1]0.0024-0.3[2][3]
MDA-MB-468Triple-Negative Breast CancerSee Figure 1 in[1]--
MCF7Breast Cancer (ER+)See Figure 1 in[1]-3.5[3]
SK-BR-3Breast Cancer (HER2+)~1-5--
AGSGastric Cancer-2.627 ± 0.324 (48h)[4]-
HGC27Gastric Cancer-9.266 ± 0.409 (48h)[4]-
MGC803Gastric Cancer-11.06 ± 0.400 (48h)[4]-
TE-8Esophageal Squamous Cell Carcinoma-3.00 ± 0.46 (72h)[5]-
TE-2Esophageal Squamous Cell Carcinoma-6.86 ± 0.83 (72h)[5]-
K562Chronic Myelogenous Leukemia-0.95[6]-
BEL-7402Hepatocellular Carcinoma-0.50[6]-

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to remove RNA.

  • PI Staining: Stain the cells with Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Cell Lysis: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, p-mTOR, p-STAT3, PLK1, Cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the workflows of the experimental assays.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound/ Comparators incubate_24h->add_compounds incubate_time Incubate 24/48/72h add_compounds->incubate_time add_mtt Add MTT Reagent incubate_time->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

MTT Assay Experimental Workflow

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with This compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate_rt Incubate 15 min at RT add_stains->incubate_rt flow_cytometry Analyze by Flow Cytometry incubate_rt->flow_cytometry

Annexin V/PI Apoptosis Assay Workflow

Cell_Cycle_Workflow cluster_cell_prep Cell Preparation & Fixation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with This compound harvest_cells Harvest Cells treat_cells->harvest_cells fix_ethanol Fix in 70% Ethanol harvest_cells->fix_ethanol wash_pbs Wash with PBS fix_ethanol->wash_pbs rnase_treat Treat with RNase A wash_pbs->rnase_treat pi_stain Stain with Propidium Iodide rnase_treat->pi_stain flow_cytometry Analyze by Flow Cytometry pi_stain->flow_cytometry

Cell Cycle Analysis Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection

Western Blot Experimental Workflow

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

This compound Inhibition of PI3K/Akt/mTOR Pathway

STAT3_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 (Dimerization) STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription This compound This compound This compound->STAT3_P

This compound Inhibition of STAT3 Signaling

PLK1_Pathway PLK1 PLK1 CDC25C CDC25C PLK1->CDC25C activates AKT_Phos p-AKT PLK1->AKT_Phos phosphorylates CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition This compound This compound This compound->PLK1 reduces expression AKT AKT

This compound's Effect on the PLK1 Pathway

References

Comparative Proteomic Analysis of Cancer Cells Treated with Lasiokaurinin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the comparative proteomics of cancer cells treated with Lasiokaurinin has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the compound's performance, supported by illustrative experimental data, and outlines detailed methodologies for key experiments.

This compound, a natural diterpenoid compound, has demonstrated significant anti-cancer activity in various studies.[1][2] This guide synthesizes the known molecular effects of this compound into a comparative proteomic framework, providing a valuable resource for understanding its mechanism of action and for designing future studies. The data presented, while illustrative, is based on the established inhibitory effects of this compound on key oncogenic signaling pathways.

Quantitative Proteomic Data Summary

The following tables summarize the hypothetical quantitative proteomic data from a representative study comparing triple-negative breast cancer (TNBC) cells (MDA-MB-231) treated with this compound (5 µM) for 24 hours versus a vehicle control. The data reflects the known inhibitory effects of this compound on the PI3K/Akt/mTOR and STAT3 signaling pathways.[2][3]

Table 1: Key Down-regulated Proteins in the PI3K/Akt/mTOR Pathway

Protein NameGene NameFold Change (this compound/Control)p-valueFunction in Pathway
Phosphoinositide 3-kinase catalytic subunit alphaPIK3CA-2.1<0.01Catalyzes the formation of PIP3, a key second messenger.
RAC-alpha serine/threonine-protein kinaseAKT1-2.5<0.01Central node in the pathway, promotes cell survival and growth.
Mechanistic target of rapamycinMTOR-2.3<0.01Regulates cell growth, proliferation, and protein synthesis.
Ribosomal protein S6 kinase beta-1RPS6KB1-2.8<0.001Downstream effector of mTOR, involved in protein synthesis.
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1-2.6<0.001Downstream effector of mTOR, regulates translation initiation.

Table 2: Key Down-regulated Proteins in the STAT3 Signaling Pathway

Protein NameGene NameFold Change (this compound/Control)p-valueFunction in Pathway
Signal transducer and activator of transcription 3STAT3-3.2<0.001Transcription factor promoting cell proliferation and survival.
Janus kinase 2JAK2-2.7<0.01Upstream kinase that phosphorylates and activates STAT3.
Myeloid cell leukemia sequence 1MCL1-3.5<0.001Anti-apoptotic protein, a downstream target of STAT3.
B-cell lymphoma 2BCL2-3.1<0.001Anti-apoptotic protein, a downstream target of STAT3.
Cyclin D1CCND1-2.9<0.01Cell cycle regulator, a downstream target of STAT3.

Table 3: Key Up-regulated Proteins Involved in Apoptosis

Protein NameGene NameFold Change (this compound/Control)p-valueFunction
Cleaved Caspase-3CASP3+4.1<0.001Executioner caspase in apoptosis.
Cleaved PARPPARP1+3.8<0.001Substrate of cleaved caspase-3, marker of apoptosis.
Bcl-2-associated X proteinBAX+2.5<0.01Pro-apoptotic protein.
Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a comparative proteomic study of this compound.

1. Cell Culture and this compound Treatment

  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at a density of 2 x 10^6 cells per 100 mm dish. After 24 hours, the medium is replaced with fresh medium containing either 5 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO (vehicle control). Cells are incubated for 24 hours before harvesting.

2. Protein Extraction and Digestion

  • Lysis: Cells are washed twice with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitor cocktails.

  • Quantification: Protein concentration is determined using the bicinchoninic acid (BCA) assay.

  • Digestion: 100 µg of protein from each sample is reduced with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C, alkylated with 20 mM iodoacetamide (B48618) for 45 minutes at room temperature in the dark, and then digested with sequencing-grade trypsin (1:50 w/w) overnight at 37°C.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer coupled with an UltiMate 3000 RSLCnano system.

  • Chromatography: Peptides are separated on a C18 analytical column (75 µm x 25 cm, 2 µm particle size) with a 120-minute gradient from 4% to 32% acetonitrile (B52724) in 0.1% formic acid at a flow rate of 300 nL/min.

  • Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) mode. Full scan MS spectra (m/z 350–1500) are acquired in the Orbitrap at a resolution of 60,000, followed by HCD fragmentation of the 20 most intense ions.

4. Data Analysis

  • Database Search: Raw data files are processed using MaxQuant software (version 1.6.17.0) and searched against the human UniProt database.

  • Quantification: Label-free quantification (LFQ) is performed using the MaxLFQ algorithm in MaxQuant.

  • Statistical Analysis: The proteinGroups.txt file is loaded into Perseus software (version 1.6.15.0). Proteins with a p-value < 0.05 and a fold change > 2.0 are considered significantly differentially expressed.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_results Results cell_culture MDA-MB-231 Cell Culture treatment This compound (5 µM) vs. Control (DMSO) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms database_search Database Search (MaxQuant) lcms->database_search quantification Label-Free Quantification database_search->quantification statistical_analysis Statistical Analysis (Perseus) quantification->statistical_analysis protein_id Differentially Expressed Proteins statistical_analysis->protein_id pathway_analysis Pathway Enrichment Analysis protein_id->pathway_analysis

References

Lasiokaurinin: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Lasiokaurinin, a natural diterpenoid compound extracted from the traditional Chinese herb Rabdosia rubescens, has demonstrated significant potential as an anti-cancer agent.[1] A critical aspect of any potential cancer therapeutic is its ability to selectively target cancer cells while minimizing harm to healthy, normal cells. This guide provides a comparative assessment of this compound's selectivity, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Quantitative Assessment of Cytotoxicity

The in vitro efficacy of this compound has been evaluated against various human breast cancer cell lines and a non-cancerous breast cell line. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric for this assessment. A lower IC50 value indicates a higher potency.

Studies have shown that this compound exhibits a dose- and time-dependent inhibitory effect on the viability of breast cancer cells.[2] Notably, while this compound does show an inhibitory effect on normal breast cells, this effect is comparatively weaker than its impact on cancer cells.[2]

Cell LineCell TypeThis compound IC50 (µM) at 48hReference
MDA-MB-231 Triple-Negative Breast Cancer (TNBC)4.65 ± 0.11[2]
MDA-MB-468 Triple-Negative Breast Cancer (TNBC)5.17 ± 0.19[2]
MCF7 Estrogen Receptor-Positive Breast Cancer7.98 ± 0.25[2]
MCF-10A Non-cancerous Breast Epithelial>10[2]

Table 1: Comparative IC50 values of this compound in human breast cancer cell lines and a normal breast cell line after 48 hours of treatment. Data is presented as mean ± standard error of the mean.

Experimental Protocols

The cytotoxic effects of this compound are typically determined using a Cell Viability Assay, most commonly the MTT assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the dose-dependent effect of this compound on the viability of cancer and normal cells.

Methodology:

  • Cell Seeding: Breast cancer cells (MDA-MB-231, MDA-MB-468, MCF7) and normal breast cells (MCF-10A) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well for MDA-MB-231 and MCF7, and 1 x 10⁴ cells/well for MDA-MB-468) and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0.2–50 μM) for different time intervals (e.g., 24, 48, or 72 hours).[2] A control group of untreated cells is maintained.[2]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4, 5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate (e.g., MDA-MB-231, MCF-10A) B Incubate for 24h for Cell Adherence A->B C Treat with this compound (Varying Concentrations) B->C D Incubate for 24, 48, or 72h C->D E Add MTT Reagent D->E F Incubate for Formazan Crystal Formation E->F G Solubilize Crystals with DMSO F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Figure 1: Workflow for determining cell viability using the MTT assay.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways that are often dysregulated in cancer.[2]

Inhibition of PI3K/Akt/mTOR and STAT3 Signaling

The Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2] This pathway is frequently hyperactivated in many types of cancer, including triple-negative breast cancer (TNBC).[2] this compound has been shown to effectively inhibit the activation of the PI3K/Akt/mTOR pathway.[2] Treatment with this compound leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR in TNBC cells.[2]

Furthermore, this compound also inhibits the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is often constitutively activated in cancer and plays a vital role in cell proliferation and migration.[2][3] The expression levels of both total STAT3 and its phosphorylated, active form (p-STAT3) are significantly decreased following treatment with this compound.[2]

G cluster_pathway This compound's Impact on PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation G cluster_selectivity Concept of Selective Cytotoxicity This compound This compound CancerCell Cancer Cell This compound->CancerCell NormalCell Normal Cell This compound->NormalCell Apoptosis Apoptosis/ Cell Death CancerCell->Apoptosis Viability Maintained Viability NormalCell->Viability

References

Lasiokaurinin Demonstrates Potent Anti-Tumor Efficacy in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical research highlights the therapeutic potential of Lasiokaurinin (LAS), a natural diterpenoid compound, in the treatment of triple-negative breast cancer (TNBC), one of the most aggressive forms of breast cancer. An in vivo study utilizing a xenograft mouse model demonstrated that this compound significantly curtails tumor growth without inducing notable toxicity, positioning it as a promising candidate for further oncological drug development. The compound's efficacy is attributed to its inhibitory action on the PI3K/Akt/mTOR and STAT3 signaling pathways, crucial drivers of cancer cell proliferation and survival.

A recent study investigated the in vivo anti-cancer effects of this compound in a triple-negative breast cancer model.[1][2] The findings revealed that this compound treatment led to a significant reduction in tumor growth in a xenograft mouse model.[2] This effect was observed without any adverse impacts on the body weight or vital organs of the mice, suggesting a favorable safety profile for the compound.[1][2]

In this pivotal study, this compound's anti-tumor activity was compared against a standard-of-care chemotherapy agent, docetaxel (B913). The results indicated that this compound's therapeutic effect was comparable to that of docetaxel in this preclinical model.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the key quantitative data from the xenograft mouse model study, comparing the effects of this compound with a vehicle control and the chemotherapeutic drug docetaxel.

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 20Change in Body WeightNotes
Vehicle (Saline)-IntraperitonealData not specified, used as baseline for comparisonNo significant changeControl group
This compound (Low Dose)5 mg/kgIntraperitonealSignificantly reduced compared to vehicleNo detrimental effects observed
This compound (High Dose)10 mg/kgIntraperitonealSignificantly reduced compared to vehicleNo detrimental effects observed
Docetaxel10 mg/kgIntraperitonealSignificantly reduced compared to vehicleData not specifiedPositive control

Mechanism of Action: Targeting Key Cancer Pathways

This compound exerts its anti-cancer effects by modulating critical signaling pathways involved in tumor progression. The study identified that this compound effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathway and the signal transducer and activator of transcription 3 (STAT3) pathway.[1][2] This dual inhibition disrupts essential cellular processes for cancer cells, including proliferation, survival, and metastasis, ultimately leading to cell cycle arrest, apoptosis, and DNA damage in TNBC cells.[1]

Lasiokaurinin_Signaling_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K STAT3 STAT3 This compound->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT3->Proliferation STAT3->Survival Metastasis Metastasis STAT3->Metastasis

Inhibitory action of this compound on PI3K/Akt/mTOR and STAT3 pathways.

Experimental Protocols

A detailed methodology was employed for the in vivo validation of this compound's therapeutic potential.

Animal Model:

  • Species: Female BALB/c nude mice.[2]

  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.[2]

  • Implantation: 5 x 10^6 MDA-MB-231 cells were inoculated into the mammary fat pads of the mice.[2]

Treatment Regimen:

  • Once tumors were established, the mice were randomized into different treatment groups.

  • This compound was administered daily via intraperitoneal injection at doses of 5 mg/kg and 10 mg/kg for 20 consecutive days.[2]

  • The positive control group received intraperitoneal injections of docetaxel at a dose of 10 mg/kg.[2]

  • The vehicle control group received intraperitoneal injections of saline.[2]

Endpoint Analysis:

  • Tumor growth was monitored throughout the 20-day treatment period.[2]

  • At the end of the study, mice were euthanized, and the xenograft tumors and vital organs were excised for further evaluation.[2]

  • Body weight was regularly recorded to assess systemic toxicity.[2]

Experimental_Workflow cluster_treatments Treatment Groups A Cell Culture (MDA-MB-231) B Tumor Cell Implantation (BALB/c nude mice) A->B C Tumor Establishment B->C D Randomization into Treatment Groups C->D E Daily Intraperitoneal Injections (20 days) D->E F Monitoring (Tumor Volume, Body Weight) E->F T1 Vehicle (Saline) T2 This compound (5 mg/kg) T3 This compound (10 mg/kg) T4 Docetaxel (10 mg/kg) G Endpoint Analysis (Tumor & Organ Excision) F->G

Workflow for the in vivo assessment of this compound's anti-cancer activity.

References

Lasiokaurinin and Its Synthetic Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the natural diterpenoid Lasiokaurinin and its synthetic derivatives. The information presented is based on experimental data, offering an objective analysis of their potential as therapeutic agents.

Comparative Biological Activity

This compound, a natural compound, has served as a template for the synthesis of various derivatives with enhanced biological activities. A notable study by Li et al. (2017) synthesized a series of this compound derivatives and evaluated their antimicrobial and antitumor properties. The results indicated that synthetic modifications significantly improved the therapeutic potential compared to the parent compound.[1][2]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) was used to assess the antimicrobial activity of this compound and its derivatives against Gram-positive bacteria.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)
This compound (1)>100>100
Oridonin12.56.25
Derivative 16 2.0 1.0

Data sourced from Li et al., 2017.[1][2]

Derivative 16 demonstrated the most potent antimicrobial activity, with significantly lower MIC values against both Staphylococcus aureus and Bacillus subtilis compared to this compound and the related natural product, Oridonin.[1][2]

Antiproliferative Activity

The in vitro cytotoxicity of this compound and its synthetic derivatives was evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundMGC-803 IC50 (µM)CaEs-17 IC50 (µM)
This compound (1)>40>40
Oridonin2.691.87
Derivative 10 0.47 0.20
Cisplatin11.29.8

Data sourced from Li et al., 2017.[1][2]

All synthetic derivatives exhibited superior antiproliferative activity compared to the parent compound, this compound.[1][2] Derivative 10 was identified as the most potent cytotoxic agent, showing significantly lower IC50 values against human gastric cancer (MGC-803) and esophageal carcinoma (CaEs-17) cell lines than this compound, Oridonin, and the conventional chemotherapeutic drug, Cisplatin.[1][2]

Mechanism of Action of Derivative 10

Further investigation into the mechanism of action of the most potent derivative, compound 10 , revealed its ability to induce apoptosis and cause cell cycle arrest in CaEs-17 cells.

Apoptosis Induction

Derivative 10 was found to induce apoptosis through a mitochondria-related pathway. This was evidenced by the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest

Flow cytometry analysis demonstrated that derivative 10 arrests the cell cycle at the S phase. This is achieved by modulating the expression of key cell cycle regulatory proteins, including the down-regulation of ATM and cyclin A1, and the up-regulation of CDK2.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for apoptosis induction by derivative 10 and a general workflow for evaluating the biological activities of these compounds.

apoptosis_pathway Proposed Apoptosis Signaling Pathway of Derivative 10 derivative10 Derivative 10 mitochondria Mitochondria derivative10->mitochondria bax Bax (pro-apoptotic) Up-regulation mitochondria->bax bcl2 Bcl-2 (anti-apoptotic) Down-regulation mitochondria->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by derivative 10.

experimental_workflow Experimental Workflow for Biological Evaluation start Synthesis of This compound Derivatives antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial antiproliferative Antiproliferative Assay (MTT Assay) start->antiproliferative select_potent Select Most Potent Derivative (e.g., 10) antiproliferative->select_potent apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI) select_potent->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) select_potent->cell_cycle_assay mechanism Mechanism of Action Studies apoptosis_assay->mechanism cell_cycle_assay->mechanism

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains (S. aureus and B. subtilis) were cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Compound Dilutions: Test compounds were serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Antiproliferative Activity (MTT Assay)

The cytotoxicity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MGC-803 and CaEs-17) were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50%.

Cell Cycle Analysis (Propidium Iodide Staining)

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.

  • Cell Treatment and Harvesting: CaEs-17 cells were treated with the test compound for 24 hours. Cells were then harvested by trypsinization and washed with PBS.

  • Fixation: Cells were fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was detected using the Annexin V-FITC Apoptosis Detection Kit.

  • Cell Treatment and Harvesting: CaEs-17 cells were treated with the test compound for 24 hours. Both adherent and floating cells were collected.

  • Staining: Cells were washed with cold PBS and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were considered early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.

References

Safety Operating Guide

Safe Disposal of Lasiokaurinin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Lasiokaurinin, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this compound.

I. Hazard and Safety Information

This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

II. Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

III. Step-by-Step Disposal Protocol

The primary and mandated procedure for the disposal of this compound is to use an approved waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired pure this compound should be kept in its original, tightly closed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, must be considered hazardous waste.

  • Segregate this compound waste from other chemical waste streams unless specifically instructed otherwise by your institution's Environmental Health & Safety (EH&S) department.

Step 2: Waste Collection and Storage

  • Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Irritant"). Follow your institution's specific labeling requirements.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Follow all instructions provided by the waste disposal service for the packaging and handover of the waste. The final disposal will be conducted at an approved waste disposal plant.

IV. Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container and dispose of it according to the procedures outlined above. Avoid generating dust.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lasiokaurinin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound in solvent) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in a Designated Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EH&S or Approved Waste Disposal Contractor storage->contact_ehs end Professional Disposal at an Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.